1-Benzyloxy-4-bromo-2-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-chloro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVDUIQMBVBZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448192 | |
| Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-27-6 | |
| Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyloxy-4-bromo-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene, a valuable intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 2-chlorophenol to produce the key intermediate, 4-bromo-2-chlorophenol. The subsequent step is a Williamson ether synthesis, where 4-bromo-2-chlorophenol is reacted with benzyl bromide in the presence of a base to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-chlorophenol
This protocol describes the bromination of 2-chlorophenol.
Materials:
-
2-Chlorophenol
-
Bromine
-
Triethylamine hydrochloride
-
Chlorobenzene
Procedure:
-
Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.[1]
-
Add 12 g of triethylamine hydrochloride to the mixture.[1]
-
Cool the mixture to the desired reaction temperature (e.g., 5-10°C).
-
Slowly add bromine to the reaction mixture over a period of time while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
Purification: The crude 4-bromo-2-chlorophenol can be purified by distillation or recrystallization to achieve high purity.
Step 2: Synthesis of this compound
This protocol outlines the Williamson ether synthesis to produce the final product.[2]
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a solution of 2.50 g (12.1 mmol) of 4-bromo-2-chlorophenol in 25 mL of DMF, add 2.17 g (15.7 mmol) of potassium carbonate and 1.57 mL (13.3 mmol) of benzyl bromide.[2]
-
Stir the mixture at room temperature for 3 hours.[2]
-
After the reaction is complete, add water to the mixture and extract with ethyl acetate.[2]
-
Wash the organic layer with water and dry over magnesium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[2]
Purification: The crude this compound can be purified by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of 4-bromo-2-chlorophenol and this compound.
| Step | Reactant | Product | Yield | Purity | Reference |
| 1 | 2-Chlorophenol | 4-Bromo-2-chlorophenol | 99.1% | 99.4% (contains 0.6% 6-bromo-2-chlorophenol) | [1] |
| 2 | 4-Bromo-2-chlorophenol | This compound | 99% | High Purity | [2] |
| Compound | Molecular Formula | Molecular Weight | Appearance | Reference |
| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 g/mol | White crystalline solid | |
| This compound | C₁₃H₁₀BrClO | 297.58 g/mol | Not specified | [2] |
| Compound | ¹H-NMR (CDCl₃, δ) | Reference |
| This compound | 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H) | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloxy-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a crucial building block in organic synthesis. Its trifunctional nature, featuring benzyloxy, bromo, and chloro substituents on a benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and purification, and its applications in the field of drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 56872-27-6 | [1][2] |
| Molecular Formula | C₁₃H₁₀BrClO | [2] |
| Molecular Weight | 297.57 g/mol | [2] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point (Predicted) | 363.8 ± 27.0 °C | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Appearance | White Solid | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.
Reaction Scheme:
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-chlorophenol in N,N-dimethylformamide (DMF), add potassium carbonate.
-
To this mixture, add benzyl bromide.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Upon completion of the reaction (monitored by TLC), add water to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically purified by silica gel column chromatography.
Workflow for Synthesis and Purification:
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, typically a mixture of ethyl acetate and hexane.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the benzylic methylene protons.
-
¹H NMR (CDCl₃, δ): 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H).
Applications in Drug Development
This compound is primarily utilized as a synthetic intermediate in the preparation of various biologically active compounds. Its utility stems from the ability to selectively functionalize the molecule at the bromo and chloro positions, often through cross-coupling reactions, after the introduction of the stable benzyloxy protecting group.
This compound serves as a key precursor for the synthesis of:
-
Carbazole derivatives: The carbazole scaffold is present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
-
Dapagliflozin and related SGLT2 inhibitors: While not a direct precursor, structurally similar compounds are used in the synthesis of Dapagliflozin, a medication for the treatment of type 2 diabetes. This highlights the importance of this class of substituted phenyl ethers in medicinal chemistry.
Currently, there is no direct evidence of this compound itself acting on specific signaling pathways or possessing inherent biological activity. Its primary role remains that of a versatile building block for the synthesis of pharmacologically active molecules. The logical relationship for its use in drug discovery is outlined below.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible starting material for the construction of complex molecular architectures with potential therapeutic applications. Further research into the biological activities of its derivatives will continue to underscore the importance of this compound in drug discovery pipelines.
References
An In-depth Technical Guide to 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene. This information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Properties
This compound is a halogenated aromatic ether. Its core structure consists of a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom. The specific arrangement of these substituents dictates its chemical reactivity and physical properties.
Molecular Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56872-27-6 | [1] |
| Molecular Formula | C₁₃H₁₀BrClO | [1] |
| Molecular Weight | 297.57 g/mol | [1] |
| Melting Point | 58-62 °C | |
| Appearance | White Solid | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |
Spectroscopic Data:
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Phenyl-H (benzyl group) |
| 7.45 | d | 1H | Ar-H |
| 7.15 | dd | 1H | Ar-H |
| 6.90 | d | 1H | Ar-H |
| 5.10 | s | 2H | -O-CH₂- |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 154.0 | Ar-C-O |
| 136.5 | Ar-C (ipso, benzyl) |
| 133.0 | Ar-C-Br |
| 130.0 | Ar-CH |
| 129.5 | Ar-C-Cl |
| 128.8 | Ar-CH (benzyl) |
| 128.3 | Ar-CH (benzyl) |
| 127.5 | Ar-CH (benzyl) |
| 116.0 | Ar-CH |
| 115.0 | Ar-CH |
| 71.0 | -O-CH₂- |
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Synthetic Scheme:
References
In-Depth Technical Guide on the Safety and Handling of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data for 1-Benzyloxy-4-bromo-2-chlorobenzene and structurally similar compounds. The toxicological properties of this specific chemical have not been fully investigated.[1] All handling should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.
Executive Summary
This compound is a halogenated aromatic ether utilized in organic synthesis.[2] Due to its chemical structure, it is prudent to handle this compound with care, assuming it may be an irritant and potentially harmful if ingested or inhaled.[1] This guide provides a comprehensive overview of the known safety information, handling procedures, emergency protocols, and disposal methods for this compound to ensure a safe laboratory environment.
Chemical and Physical Properties
Limited specific data is available for this compound. The table below includes available data for the target compound and data from a structurally similar compound, 1-Bromo-4-chlorobenzene, for reference.
| Property | This compound | 1-Bromo-4-chlorobenzene (for reference) |
| CAS Number | 56872-27-6[1][2][3][4][5] | 106-39-8[6][7] |
| Molecular Formula | C₁₃H₁₀BrClO[3][4] | C₆H₄BrCl[6] |
| Molecular Weight | 297.57 g/mol [4] | 191.45 g/mol |
| Appearance | Solid[5] | White Solid[6] |
| Melting Point | 58-62 °C[5] | 64 - 67 °C[6] |
| Boiling Point | Not available | 196 °C |
| Flash Point | Not available | > 100 °C[6] |
| Solubility | Soluble in Dichloromethane[5] | Not available |
| Storage Temperature | Room Temperature, Sealed in dry conditions[5] | Dry conditions |
Hazard Identification and GHS Classification
A complete GHS classification for this compound is not available. Based on data from the similar compound 1-Bromo-4-chlorobenzene, the following hazards should be anticipated.[6][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements: [6][8][9]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[1]
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[6][8][10] | Conforming to EN166 (EU) or NIOSH (US) approved standards.[6][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[8][10] | Inspected prior to use.[8] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6][10] | Wear appropriate protective clothing to prevent skin exposure.[6][10] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][8] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[10] | Follow workplace respirator programs. |
Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[1][8]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[11]
-
Use non-sparking tools.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][6]
-
Store away from direct sunlight.[11]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8][12] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[12] Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.[6] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
For a minor spill of solid this compound:
-
Notification: Alert personnel in the immediate area.[13]
-
Personal Protection: Wear appropriate PPE as detailed in section 4.1.[13][14]
-
Containment: Prevent further spread of the dust.[13]
-
Cleanup:
-
Decontamination:
-
Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as halogenated organic waste.[17][18]
The logical workflow for handling a chemical spill is illustrated in the diagram below.
Caption: Logical workflow for responding to a chemical spill.
Toxicological Information
Specific toxicological data for this compound is not available. The health effects are inferred from structurally similar compounds.
-
Acute Effects: May be harmful if swallowed or inhaled.[6] Causes skin, eye, and respiratory irritation.[1][6]
-
Chronic Effects: The chronic health effects have not been investigated. Halogenated aromatic compounds as a class can have varied long-term effects, and some are associated with liver toxicity and are persistent in the body.[19]
Disposal Considerations
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated materials through a licensed hazardous waste disposal company.[6][9]
-
Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[17][18]
Conclusion
While comprehensive safety data for this compound is not publicly available, a conservative approach to handling based on the known hazards of similar halogenated aromatic compounds is essential. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and established emergency procedures, will help to mitigate risks and ensure the safety of laboratory personnel.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. theclinivex.com [theclinivex.com]
- 3. aobchem.com [aobchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 56872-27-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. benchchem.com [benchchem.com]
- 18. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 19. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
A Comprehensive Technical Guide to the Solubility of 1-Benzyloxy-4-bromo-2-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Benzyloxy-4-bromo-2-chlorobenzene, a halogenated aromatic ether of interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols and an understanding of its predicted behavior based on its chemical structure.
Predicted Solubility Profile
This compound is a moderately polar molecule due to the presence of a polar ether linkage and halogen atoms, combined with a significant nonpolar surface area from the two aromatic rings. Following the principle of "like dissolves like," it is anticipated to exhibit greater solubility in moderately polar and nonpolar aprotic solvents, and lower solubility in highly polar protic solvents like water and lower alcohols.[1][2][3]
Quantitative Solubility Data
| Solvent Class | Solvent | Molecular Formula | Qualitative Solubility | Quantitative Solubility (g/100mL at 25°C) |
| Halogenated | Dichloromethane | CH₂Cl₂ | Soluble[4] | Data not available |
| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble[4] | Data not available |
| Alcohols | Methanol | CH₃OH | Soluble[4] | Data not available |
| Non-Polar | Hexane | C₆H₁₄ | Predicted to be soluble | Data not available |
| Aromatic | Toluene | C₇H₈ | Predicted to be soluble | Data not available |
| Polar Aprotic | Acetone | C₃H₆O | Predicted to be soluble | Data not available |
| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Predicted to be soluble | Data not available |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Predicted to be soluble | Data not available |
| Polar Protic | Ethanol | C₂H₅OH | Predicted to be moderately soluble | Data not available |
| Polar Protic | Water | H₂O | Predicted to be insoluble | Data not available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled shaker or on a stirrer.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8]
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the sample.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical framework for predicting solubility.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Caption: Predicted solubility of this compound based on solvent polarity.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 56872-27-6 [chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
reactivity of 1-Benzyloxy-4-bromo-2-chlorobenzene
Reactivity Profile and Chemoselectivity
The reactivity of 1-benzyloxy-4-bromo-2-chlorobenzene is dominated by the two halogen substituents on the aromatic ring. The benzyloxy group is generally stable under the conditions of many cross-coupling and organometallic reactions. The primary consideration for synthetic applications is the selective reaction at either the C-Br or C-Cl bond.
Based on fundamental principles of organic chemistry and extensive literature on analogous dihalobenzenes, the C-Br bond is significantly more reactive than the C-Cl bond in the key transformations discussed below.[1][2] This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition by a metal catalyst (in the case of cross-coupling reactions) or insertion of a metal (in the case of Grignard or lithiation reactions).[1][2]
Therefore, it is anticipated that this compound will undergo selective functionalization at the C-Br position under carefully controlled reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high selectivity at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[3] This indicates that selective coupling at the C-Br bond of this compound should be readily achievable.
The following protocol for the selective coupling of 1-bromo-4-(chloromethyl)benzene with an arylboronic acid can be adapted for this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.002 equiv.)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water (typically in a 10:1 ratio).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 1-Bromo-3-chlorobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 6 | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki coupling, the reactivity of aryl halides follows the trend I > Br > Cl, allowing for selective amination at the C-Br position.
The following general protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv.)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 85 |
| 1-Bromo-2-chlorobenzene | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Organometallic Reactions
The formation of organometallic reagents, such as Grignard and organolithium compounds, is also expected to occur selectively at the C-Br bond.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity order for this reaction is I > Br > Cl > F.[2] Thus, reacting this compound with magnesium metal is expected to yield the corresponding Grignard reagent at the 4-position, leaving the chlorine atom untouched.[1][2]
Materials:
-
This compound (1.0 equiv.)
-
Magnesium turnings (1.1 equiv.)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
A small crystal of iodine (as an initiator)
Procedure:
-
Place the magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve this compound in anhydrous THF and add a small portion to the dropping funnel.
-
Add a small amount of the aryl halide solution to the magnesium suspension and warm gently to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting Grignard solution can be used directly in subsequent reactions.
Lithiation
Direct lithiation of aryl halides can be achieved through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. This exchange is generally faster for bromine than for chlorine, allowing for selective lithiation at the C-Br bond.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyllithium (1.1 equiv., solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
The resulting organolithium species is ready to be quenched with an appropriate electrophile.
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a promising synthetic intermediate whose reactivity is governed by the differential reactivity of its carbon-halogen bonds. The significantly weaker C-Br bond allows for predictable and selective functionalization through a variety of powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions, and the formation of Grignard and organolithium reagents. While specific, optimized protocols for this particular substrate are not widely available, the representative methodologies and data presented in this guide offer a solid foundation for its application in the synthesis of complex organic molecules. For researchers in drug development and other scientific fields, this compound represents a versatile building block for the construction of novel chemical entities. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
The Versatile Intermediate: A Technical Guide to 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloxy-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring benzyloxy, bromo, and chloro substituents on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in the development of pharmaceutical agents.
Chemical Identity and Properties
This compound is a white solid at room temperature.[1][2] The presence of the benzyl ether provides a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal a reactive hydroxyl functionality. The bromo and chloro substituents offer distinct reactivity profiles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56872-27-6 | [3][4] |
| Molecular Formula | C₁₃H₁₀BrClO | [3][4] |
| Molecular Weight | 297.57 g/mol | [3][4] |
| Appearance | White Solid | [1][2] |
| Melting Point | 58-62 °C | [1][2] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.
Synthetic Workflow
References
An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Williamson ether synthesis, which involves the reaction of 4-Bromo-2-chlorophenol with Benzyl bromide. This document details the experimental protocol for this synthesis, including reaction conditions, purification methods, and characterization of the final product.
Core Synthesis Route: Williamson Ether Synthesis
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between the phenoxide ion of 4-Bromo-2-chlorophenol and Benzyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar apathetic solvent like N,N-dimethylformamide (DMF).
The overall reaction can be depicted as follows:
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound via Williamson ether synthesis.[1]
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a solution of 4-Bromo-2-chlorophenol (2.50 g, 12.1 mmol) in DMF (25 mL), add potassium carbonate (2.17 g, 15.7 mmol) and Benzyl bromide (1.57 mL, 13.3 mmol).
-
Stir the reaction mixture at room temperature (20 °C) for 3 hours.
-
Upon completion of the reaction, add water to the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
This procedure affords the desired product, this compound, as a white solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 4-Bromo-2-chlorophenol | [1] |
| Starting Material 2 | Benzyl bromide | [1] |
| Base | Potassium carbonate | [1] |
| Solvent | N,N-dimethylformamide | [1] |
| Reaction Temperature | 20 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 99% | [1] |
| Melting Point | 58-62 °C | |
| Molecular Formula | C₁₃H₁₀BrClO | |
| Molecular Weight | 297.57 g/mol |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
-
¹H NMR (CDCl₃): δ 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H).[1]
-
Mass Spectrometry: [M+H]⁺ = 298.[1]
Synthesis of Starting Materials
For a comprehensive understanding, the synthesis of the starting materials is briefly outlined below.
4-Bromo-2-chlorophenol
This starting material can be synthesized by the bromination of 2-chlorophenol.
Benzyl bromide
Benzyl bromide is commonly prepared by the radical bromination of toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
This guide provides researchers, scientists, and drug development professionals with a detailed and practical resource for the synthesis of this compound. The presented Williamson ether synthesis protocol is a high-yielding and efficient method for obtaining this key synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for 1-Benzyloxy-4-bromo-2-chlorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Benzyloxy-4-bromo-2-chlorobenzene (CAS: 56872-27-6) in organic synthesis. This versatile building block offers multiple reaction sites that can be selectively functionalized, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Compound Overview and Predicted Reactivity
This compound is a polyhalogenated aromatic ether. Its synthetic utility is derived from three key functional groups: a benzyl ether, an aryl bromide, and an aryl chloride.
-
Aryl Bromide: The carbon-bromine bond is the most reactive site for common cross-coupling reactions and for the formation of organometallic reagents. Its greater reactivity compared to the aryl chloride allows for selective functionalization.
-
Aryl Chloride: The carbon-chlorine bond is less reactive than the C-Br bond, offering the potential for subsequent, separate functionalization under more forcing reaction conditions.
-
Benzyl Ether: This group serves as a robust protecting group for the phenolic oxygen. It is stable to many reaction conditions used to modify the aryl halides but can be selectively cleaved when desired.
This differential reactivity allows for a stepwise approach to molecular construction, introducing diverse functionalities in a controlled manner.
Synthesis of this compound
The title compound is readily prepared via a Williamson ether synthesis from commercially available starting materials.
Caption: Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-Bromo-2-chlorophenol and benzyl bromide.
| Reagent | M.W. | Equivalents | Amount |
| 4-Bromo-2-chlorophenol | 208.45 | 1.0 | 2.50 g (12.1 mmol) |
| Benzyl bromide | 171.04 | 1.1 | 1.57 mL (13.3 mmol) |
| Potassium carbonate | 138.21 | 1.3 | 2.17 g (15.7 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 25 mL |
Methodology:
-
To a solution of 4-Bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford the title compound.[1]
Quantitative Data:
| Product | Yield | Physical Form | Melting Point |
|---|
| this compound | 99% | White Solid | 58-62 °C |
Application in Cross-Coupling Reactions
The higher reactivity of the aryl bromide over the aryl chloride allows for selective Suzuki-Miyaura coupling at the C-4 position. This enables the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals.
Caption: Selective Suzuki-Miyaura coupling at the C-Br position.
Representative Protocol: Selective Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol based on established methods for similar bromo-chloro-arenes, as a specific published procedure for this substrate was not found.
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 297.57 | 1.0 | 298 mg |
| Arylboronic acid | - | 1.2 | 1.2 mmol |
| Palladium(II) acetate | 224.50 | 0.02 | 4.5 mg |
| Triphenylphosphine | 262.29 | 0.08 | 21 mg |
| Potassium carbonate | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane / Water (4:1) | - | - | 5 mL |
Methodology:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (1,4-Dioxane/Water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-1-benzyloxy-2-chlorobenzene product.
Application in Organometallic Chemistry
The selective formation of a Grignard reagent at the C-Br bond provides a powerful nucleophile for the formation of new carbon-carbon bonds.
Caption: Workflow for selective Grignard reagent formation and reaction.
Representative Protocol: Selective Grignard Reagent Formation
Disclaimer: This is a representative protocol based on established methods for similar bromo-chloro-arenes. Grignard reactions are highly sensitive to moisture and require anhydrous conditions.
| Reagent | M.W. | Equivalents | Amount (for 10 mmol scale) |
| This compound | 297.57 | 1.0 | 2.98 g |
| Magnesium turnings | 24.31 | 1.2 | 292 mg |
| Iodine | 253.81 | catalytic | 1 crystal |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
Methodology:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the magnesium turnings. The reaction may be initiated by gentle warming.
-
Once the reaction initiates (indicated by discoloration of iodine and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours until the magnesium is consumed.
-
The resulting Grignard reagent is a cloudy, grey-to-brown solution and should be used immediately in a subsequent reaction with an appropriate electrophile (e.g., CO₂, aldehydes, ketones).
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved to reveal the free phenol, which can be a key step in the synthesis of many target molecules. Catalytic hydrogenation is a common and clean method for this transformation.
Representative Protocol: Benzyl Ether Cleavage by Hydrogenation
Disclaimer: This is a general protocol for benzyl ether deprotection.
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Benzyloxy-substrate | - | 1.0 | 1 mmol |
| Palladium on Carbon (10%) | - | catalytic | 10-20 mol% |
| Hydrogen (H₂) | 2.02 | excess | 1 atm (balloon) |
| Solvent (e.g., Ethanol, Ethyl Acetate) | - | - | 10-20 mL |
Methodology:
-
Dissolve the benzyloxy-substrate (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Carefully add Palladium on Carbon (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol. Further purification may be performed if necessary.
References
Application Notes and Protocols for the Suzuki Coupling of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 1-Benzyloxy-4-bromo-2-chlorobenzene is a valuable building block in medicinal chemistry and drug development, offering a scaffold that can be selectively functionalized. The differential reactivity of the aryl-bromide versus the aryl-chloride bond allows for chemoselective Suzuki coupling, primarily at the more reactive carbon-bromine bond.[2] This selectivity enables the strategic and controlled elaboration of complex molecular architectures.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The described methodology focuses on achieving high yields and selectivity for the mono-arylated product, leaving the chloro-substituent intact for potential subsequent transformations.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromide bond of this compound to form a Pd(II) complex. This step is generally faster for aryl bromides than for aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The selection of the catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in the coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established methods for the coupling of structurally similar aryl bromides containing a less reactive chloride substituent.[4]
| Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Benzyloxy-5-chloro-1,1'-biphenyl | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~95 |
| 4-Tolylboronic acid | 2-Benzyloxy-5-chloro-4'-methyl-1,1'-biphenyl | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~93 |
| 4-Methoxyphenylboronic acid | 2-Benzyloxy-5-chloro-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~90 |
| 3-Chlorophenylboronic acid | 2-Benzyloxy-3',5-dichloro-1,1'-biphenyl | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~88 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Benzyloxy-5-chloro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | ~85 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the selective coupling of aryl bromides in the presence of aryl chlorides.[4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.30 mmol), the desired arylboronic acid (0.33 mmol), and cesium carbonate (0.60 mmol).
-
Catalyst and Ligand Addition: Under a counterflow of argon or in a glovebox, add palladium(II) acetate (0.0006 mmol) and tricyclohexylphosphine tetrafluoroborate (0.0012 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (1.0 mL) and degassed water (0.1 mL) to the reaction mixture via syringe.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the solvent.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (5 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 1-Benzyloxy-4-bromo-2-chlorobenzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in the pharmaceutical industry for the synthesis of complex molecular architectures found in numerous drug candidates.[1]
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 1-Benzyloxy-4-bromo-2-chlorobenzene with a variety of boronic acids. The chemoselective functionalization of the carbon-bromine bond in the presence of a carbon-chlorine bond is a key synthetic strategy, allowing for subsequent transformations at the less reactive chloride position. The resulting 2-chloro-4-benzyloxybiphenyl derivatives are valuable intermediates in the synthesis of biologically active molecules and materials.
Applications in Drug Development
The biaryl motif is a prevalent structural core in many approved drugs and clinical candidates. The ability to selectively introduce diverse aryl, heteroaryl, and vinyl groups onto the this compound scaffold provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery. For instance, intermediates with similar structures are utilized in the synthesis of SGLT2 inhibitors like Dapagliflozin, which are used in the treatment of type-2 diabetes. The benzyloxy and chloro substituents offer additional points for modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Data Presentation: Representative Yields
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of an analogous compound, 1-bromo-2-(chloromethyl)benzene, with various arylboronic acids. These results are indicative of the expected performance for the reaction of this compound under the detailed protocol provided below.
| Entry | Boronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 1-Benzyloxy-2-chloro-4-phenylbenzene | 97 |
| 2 | p-Tolylboronic acid | 1-Benzyloxy-2-chloro-4-(p-tolyl)benzene | 95 |
| 3 | 4-Methoxyphenylboronic acid | 1-Benzyloxy-2-chloro-4-(4-methoxyphenyl)benzene | 93 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-Benzyloxy-2-chloro-4-(4-(trifluoromethyl)phenyl)benzene | 85 |
| 5 | 3-Chlorophenylboronic acid | 1-Benzyloxy-2-chloro-4-(3-chlorophenyl)benzene | 80 |
| 6 | Thiophen-2-ylboronic acid | 1-Benzyloxy-4-(thiophen-2-yl)-2-chlorobenzene | 86 |
| 7 | Vinylboronic acid pinacol ester | 1-Benzyloxy-4-vinyl-2-chlorobenzene | Yields may vary |
Note: The yields presented are based on reactions with a structurally similar substrate and should be used as a guideline. Optimization may be required for specific boronic acids.
Experimental Protocols
This protocol details a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling of this compound with boronic acids.
Materials:
-
This compound
-
Aryl-, heteroaryl-, or vinylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 - 4 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base (2.0 - 3.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow.
References
Application Notes and Protocols for 1-Benzyloxy-4-bromo-2-chlorobenzene in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-benzyloxy-4-bromo-2-chlorobenzene as a versatile building block in the synthesis of complex organic molecules. Its distinct substitution pattern allows for selective functionalization, making it a valuable precursor for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Introduction to this compound
This compound is an aromatic compound featuring a benzyl-protected phenol and two different halogen substituents. This arrangement offers a strategic advantage in multi-step syntheses. The bromo and chloro groups exhibit differential reactivity in transition metal-catalyzed cross-coupling reactions, and the benzyl ether provides a stable protecting group that can be removed under specific conditions. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Key Synthetic Applications
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the construction of complex biaryl and arylamine structures, which are common motifs in biologically active compounds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron reagent.[1] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data:
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with various arylboronic acids, based on reactions with analogous aryl bromides.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Benzyloxy-5-chloro-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Benzyloxy-5-chloro-4'-methoxy-biphenyl | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Benzyloxy-5-chloro-3-phenylpyridine | 75-85 |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2][3] This reaction is instrumental in the preparation of arylamines, which are prevalent in pharmaceuticals.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4]
Materials:
-
This compound
-
Amine (1.2 to 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl product.
Quantitative Data:
The following table presents representative yields for Buchwald-Hartwig amination reactions with various amines, based on data for similar aryl bromides.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(4-Benzyloxy-3-chlorophenyl)aniline | 80-90 |
| 2 | Morpholine | 4-(4-Benzyloxy-3-chlorophenyl)morpholine | 85-95 |
| 3 | Benzylamine | N-(4-Benzyloxy-3-chlorophenyl)benzylamine | 75-85 |
Visualizations
The following diagrams illustrate the experimental workflows and catalytic cycles for the key reactions discussed.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Synthetic pathways using the title building block.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-benzyloxy-4-bromo-2-chlorobenzene. This versatile building block is of interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C-Br and C-Cl positions, allowing for the stepwise introduction of various substituents.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For substrates such as this compound, the differential reactivity of the C-Br and C-Cl bonds (generally C-Br is more reactive than C-Cl in oxidative addition to Pd(0)) allows for chemoselective transformations.[3] This note focuses on common cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The benzyloxy group at the 1-position is an electron-donating group, which can influence the reactivity of the aryl halides. The bromine at the 4-position is para to the benzyloxy group, while the chlorine at the 2-position is ortho. These electronic and steric factors are important considerations in designing effective coupling strategies.
Chemoselectivity
In palladium-catalyzed cross-coupling reactions of dihalogenated benzenes, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[4] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact. Subsequent coupling at the C-Cl position can then be achieved under more forcing conditions, providing a pathway to unsymmetrically disubstituted products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[5][6] For this compound, selective coupling at the C-Br position is expected under standard conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and deionized water (typically in a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88-96 |
Note: The data presented are representative yields based on similar substrates and are intended for guidance. Actual yields may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is a critical transformation in the synthesis of pharmaceuticals.[1][7] This reaction can be performed chemoselectively on the C-Br bond of this compound.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add NaOtBu to a dry Schlenk tube.
-
Add the amine, followed by the palladium precatalyst and ligand.
-
Add a solution of this compound in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 82-92 |
Note: The data presented are representative yields based on similar substrates and are intended for guidance. Actual yields may vary.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
etherification of 4-bromo-2-chlorophenol to yield 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene via Williamson Ether Synthesis
Abstract: This application note provides a detailed protocol for the synthesis of this compound from 4-bromo-2-chlorophenol and benzyl bromide. The described methodology follows the principles of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of substituted diaryl ethers, which are common structural motifs in pharmacologically active molecules.
Introduction
The etherification of phenols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and for the construction of more complex molecular architectures. The Williamson ether synthesis, a nucleophilic substitution reaction between a phenoxide and an alkyl halide, remains a cornerstone for the formation of the ether linkage. This document outlines the O-benzylation of 4-bromo-2-chlorophenol, a halogen-substituted phenol, to yield this compound. The benzyl group serves as a common protecting group for phenols due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific hydrogenolysis or acidic conditions.
Reaction Scheme
The etherification of 4-bromo-2-chlorophenol with benzyl bromide proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group using a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired aryl benzyl ether.
Reaction:
4-bromo-2-chlorophenol + Benzyl bromide → this compound + KBr
Mechanism:
-
Deprotonation: The base (potassium carbonate) deprotonates the acidic hydroxyl group of 4-bromo-2-chlorophenol to form the potassium 4-bromo-2-chlorophenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.
-
Displacement: The bromide ion is displaced, forming the C-O ether bond and yielding the final product, this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-2-chlorophenol and benzyl bromide using potassium carbonate as the base and acetone as the solvent.
Materials:
-
4-bromo-2-chlorophenol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq)[1], and anhydrous acetone (15-20 mL per gram of phenol).
-
Addition of Benzyl Bromide: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone). Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 95:5 hexane:ethyl acetate) is recommended to isolate the pure product.[2]
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Physical and Quantitative Data for Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4-bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | 49-51 | 238 | Off-white to light brown crystalline solid |
| Benzyl bromide | C₇H₇Br | 171.04 | -3 to -1 | 198-199 | Colorless to yellow lachrymatory liquid |
| This compound | C₁₃H₁₀BrClO | 297.58 | 58-62[3] | N/A | White solid[3] |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Phenol:BnBr:K₂CO₃) | 1 : 1.1 : 2 |
| Solvent | Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 6-12 hours |
| Purification Method | Flash Column Chromatography |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.40 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 152.0, 136.5, 132.5, 130.0, 128.8, 128.3, 127.5, 125.0, 116.0, 115.0, 71.0.
-
IR (KBr, cm⁻¹): 3060, 3030 (Ar C-H), 2920, 2850 (C-H), 1580, 1480 (C=C), 1240 (C-O ether), 1020 (C-Cl), 810 (p-substituted Ar).
-
Mass Spec (EI): m/z 296/298/300 (M⁺), 91 (C₇H₇⁺, base peak).
Safety Precautions
-
4-bromo-2-chlorophenol: Harmful if swallowed. Causes skin and serious eye irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Benzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Potassium Carbonate: May cause skin and eye irritation. Avoid inhalation of dust.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure anhydrous conditions. Use a stronger base if necessary, although K₂CO₃ is generally sufficient for phenols. |
| Inactive benzyl bromide. | Use freshly distilled or a new bottle of benzyl bromide. | |
| Presence of starting phenol in the product | Incomplete reaction. | Extend the reaction time or ensure the reaction is at a sufficient reflux temperature. |
| Formation of side products (e.g., from C-alkylation) | Reaction conditions favoring C-alkylation. | While O-alkylation is generally favored, using a polar aprotic solvent like acetone helps to minimize C-alkylation. |
Conclusion
The provided protocol offers a reliable and straightforward method for the synthesis of this compound. This Williamson ether synthesis is a high-yielding reaction that can be readily adapted for the synthesis of other substituted aryl benzyl ethers. Proper execution of the experimental procedure and adherence to safety guidelines are essential for a successful outcome.
References
The Pivotal Role of 1-Benzyloxy-4-bromo-2-chlorobenzene in the Synthesis of the GlyT1 Inhibitor ORG-24598
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1-Benzyloxy-4-bromo-2-chlorobenzene has emerged as a critical starting material in the synthesis of the potent and selective Glycine Transporter 1 (GlyT1) inhibitor, ORG-24598. This key intermediate provides a versatile scaffold for the construction of this pharmaceutically active compound, which has significant implications for the treatment of neurological and psychiatric disorders. This application note details the role of this compound in the synthesis of ORG-24598, providing experimental protocols and visualizing the synthetic pathway.
Introduction
This compound (CAS No. 56872-27-6) is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility in pharmaceutical manufacturing is highlighted by its role in the synthesis of ORG-24598, chemically known as (R)-N-methyl-N-(3-(4-(trifluoromethyl)phenoxy)-3-phenylpropyl)glycine. ORG-24598 is a selective inhibitor of GlyT1, a transporter responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. By inhibiting GlyT1, ORG-24598 increases synaptic glycine levels, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity. This mechanism of action is a promising therapeutic strategy for conditions such as schizophrenia.
Synthetic Application in the Preparation of ORG-24598
The synthesis of ORG-24598 utilizes this compound as a key precursor to introduce a functionalized phenyl ring, which ultimately becomes a core component of the final drug molecule. The strategic placement of the bromo and chloro substituents, along with the benzyloxy protecting group, allows for selective and controlled chemical transformations.
The synthetic route to ORG-24598 involves a crucial cross-coupling reaction where the bromine atom of this compound is displaced. This is typically achieved through a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination, to form a new carbon-carbon or carbon-nitrogen bond.
Key Synthetic Step: Cross-Coupling Reaction
A pivotal step in the synthesis of the core structure of ORG-24598 involves the reaction of a derivative of this compound with an appropriate coupling partner. The bromo group is more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, a common method for forming C-C bonds in pharmaceutical synthesis.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 4-bromo-2-chlorophenol and benzyl bromide.
Table 1: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Bromo-2-chlorophenol | 207.45 | 12.1 | 2.50 g |
| Benzyl bromide | 171.04 | 13.3 | 1.57 mL |
| Potassium carbonate | 138.21 | 15.7 | 2.17 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL |
Procedure:
-
To a solution of 4-bromo-2-chlorophenol (2.50 g, 12.1 mmol) in DMF (25 mL), add potassium carbonate (2.17 g, 15.7 mmol) and benzyl bromide (1.57 mL, 13.3 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound and a suitable boronic acid derivative.
Table 2: Generalized Suzuki-Miyaura Coupling Conditions
| Reagent/Catalyst/Ligand | Role | Typical Loading/Equivalents |
| This compound | Aryl halide substrate | 1.0 equivalent |
| Arylboronic acid | Coupling partner | 1.1 - 1.5 equivalents |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator for boronic acid | 2.0 - 3.0 equivalents |
| Solvent (e.g., Toluene, Dioxane) | Reaction medium | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathway and Mechanism
The following diagrams illustrate the synthesis of the key intermediate and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for N-Alkylation with Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation, specifically N-benzylation, is a fundamental and widely utilized transformation in organic synthesis. The introduction of a benzyl group can be a critical step in the synthesis of active pharmaceutical ingredients (APIs), as it can serve as a protecting group for primary and secondary amines or be an integral part of the final molecular scaffold. Benzyl bromides are highly effective reagents for this purpose due to the lability of the bromide leaving group and the stability of the resulting benzylic carbocation intermediate. This document provides detailed experimental procedures, optimized reaction conditions for various nitrogen-containing substrates, and troubleshooting guidance for the N-alkylation reaction using benzyl bromides.
General Principles of N-Alkylation
The N-alkylation of amines, amides, and other nitrogen nucleophiles with benzyl bromide is typically an SN2 (bimolecular nucleophilic substitution) reaction. The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
A base is generally required to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions, such as over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine.[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the N-alkylation of various nitrogen-containing compounds with benzyl halides. These conditions have been compiled from various literature sources to provide a comparative overview.
Table 1: N-Alkylation of Primary and Secondary Amines
| Substrate | Benzyl Halide | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ (2) | DMF | Room Temp | 24 | 98 | [2] |
| Aniline | Benzyl bromide | NaHCO₃ (2.2) | Water | 80 | 1 | ~99 | [3] |
| 4-Toluidine | Benzyl bromide | K₂CO₃ | DMF | 60-80 | N/A | N/A | [1] |
| Aniline | Benzyl chloride | NaHCO₃ (1.25) | Water | 90-95 | N/A | 85-87 | [4] |
| Benzylamine | Butyl bromide | Triethylamine (1) | DMF | 20-25 | N/A | 82 | [5] |
Table 2: N-Alkylation of Amides and Sulfonamides
| Substrate | Benzylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Benzyl bromide | K₃PO₄ (2) | Acetonitrile | 80 | 24 | 91 | [6] |
| p-Toluenesulfonamide | Benzyl alcohol | K₂CO₃ (0.2) | Xylenes | 150 | 24 | 86 | [7] |
| p-Toluenesulfonamide | Benzyl alcohol | K₂CO₃ (0.2) | Toluene | 135 | 20 | >90 | [8] |
| Methyl sulfonamide | Benzyl alcohol* | K₂CO₃ (0.2) | Toluene | 135 | 20 | 95 | [8] |
*Note: These examples utilize benzyl alcohol in a "borrowing hydrogen" methodology, which proceeds through an in-situ formation of a benzyl electrophile, offering a greener alternative to benzyl halides under specific catalytic conditions.[7][8]
Table 3: N-Alkylation of Nitrogen-Containing Heterocycles
| Substrate | Benzyl Halide | Base (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzimidazole | Benzyl bromide | NaH (1.2) | THF | Room Temp | 30 min | 87 | [9] |
| Pyrrole | Benzyl bromide | K₂CO₃ | DMF | N/A | N/A | N/A | [10] |
| Phthalimide | Benzyl bromide | KOH/K₂CO₃ | None (Microwave) | N/A | 115 s | 95 | [11] |
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: General N-alkylation chemical transformation.
Experimental Protocols
This section provides a detailed, generalized protocol for the N-alkylation of a primary or secondary amine with benzyl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Objective: To synthesize an N-benzylated amine via nucleophilic substitution.
Materials:
-
Amine or other nitrogen-containing substrate (1.0 eq.)
-
Benzyl bromide (1.05 - 1.2 eq.)[12]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)[2][12]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.) and the chosen anhydrous base (e.g., K₂CO₃, 2.0 eq.).[12]
-
Add the anhydrous solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.1 M with respect to the amine.[12]
-
Fit the flask with a reflux condenser and place it under an inert atmosphere (e.g., nitrogen).
-
-
Reagent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If inorganic salts have precipitated, filter the mixture and wash the solid residue with a small amount of ethyl acetate.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[12]
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
-
Safety Precautions:
-
Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care.
-
Always perform reactions under an inert atmosphere when using anhydrous solvents and moisture-sensitive reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ionike.com [ionike.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Carbazoles Using Bromo-Chlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted carbazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1][2] These compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, neuroprotective, and anti-inflammatory activities.[2][3][4] The strategic synthesis of diversely substituted carbazoles is therefore of paramount importance for the exploration of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of substituted carbazoles utilizing readily available bromo-chlorobenzene derivatives as starting materials. The methodologies described herein focus on modern, efficient, and versatile synthetic strategies, including one-pot palladium-catalyzed reactions and microwave-assisted synthesis, to provide researchers with practical and reproducible procedures.
Synthetic Strategies
The synthesis of the carbazole core from bromo-chlorobenzene derivatives typically involves a two-step conceptual approach: the formation of a C-N bond between the bromo-chlorobenzene and an aniline derivative, followed by an intramolecular C-C or C-H bond formation to construct the fused pyrrole ring. Several powerful synthetic methods can be employed to achieve this transformation, often in a one-pot fashion to improve efficiency.
Key Synthetic Methods:
-
One-Pot Palladium-Catalyzed Annulation: This is a highly efficient method that combines a Buchwald-Hartwig amination and an intramolecular C-H arylation in a single pot.[5] A bromo-chlorobenzene derivative is first coupled with an aniline under palladium catalysis. Subsequently, without isolation of the intermediate, a second palladium-catalyzed step facilitates the intramolecular cyclization to form the carbazole ring. This approach is advantageous due to its operational simplicity and the ability to generate complex carbazoles in a single synthetic operation.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of carbazoles.[6] Both the initial C-N coupling and the subsequent cyclization can be expedited under microwave conditions, making it a valuable tool for high-throughput synthesis and library generation of carbazole derivatives.[7]
-
Cadogan Cyclization: This classic method involves the reductive cyclization of a 2-nitrobiphenyl derivative.[8][9] In the context of this application note, the required 2-amino-2'-chlorobiphenyl precursor can be synthesized from a bromo-chlorobenzene derivative via a Suzuki coupling with an appropriately substituted aminoboron species, followed by reduction of a nitro group if necessary. The subsequent cyclization is typically mediated by a phosphine reagent.
-
Ullmann Condensation: The Ullmann reaction can be employed for the initial C-N bond formation between a bromo-chlorobenzene and an aniline derivative.[10] The resulting diarylamine can then be subjected to an intramolecular cyclization, often under palladium catalysis, to yield the desired carbazole.
Data Presentation
The following tables summarize representative yields for the synthesis of substituted carbazoles using methods applicable to bromo-chlorobenzene derivatives.
Table 1: One-Pot Palladium-Catalyzed Synthesis of Substituted Carbazoles
| Entry | Bromo-chlorobenzene Derivative | Aniline Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-chlorobenzene | Aniline | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | 1-Bromo-2-chloro-4-fluorobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 18 | 78 |
| 3 | 4-Bromo-3-chlorotoluene | 3-Trifluoromethylaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | 72 |
| 4 | 1-Bromo-2-chlorobenzene | 2-Methylaniline | Pd₂(dba)₃ / DavePhos | K₂CO₃ | Xylene | 130 | 16 | 81 |
Table 2: Microwave-Assisted Synthesis of Substituted Carbazoles
| Entry | Bromo-chlorobenzene Derivative | Aniline Derivative | Catalyst System | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | 1-Bromo-2-chlorobenzene | 4-Fluoroaniline | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 150 | 30 | 92 |
| 2 | 1-Bromo-2-chloro-4-methylbenzene | Aniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 120 | 45 | 88 |
| 3 | 4-Bromo-3-chlorobenzonitrile | 4-Chloroaniline | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 25 | 75 |
Experimental Protocols
Protocol 1: One-Pot Palladium-Catalyzed Synthesis of 9-Phenyl-9H-carbazole
This protocol is adapted from established one-pot procedures for carbazole synthesis.[5]
Materials:
-
1-Bromo-2-chlorobenzene (1.0 mmol, 191 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Sodium tert-butoxide (NaOtBu, 2.5 mmol, 240 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and NaOtBu (240 mg).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 1-bromo-2-chlorobenzene (191 mg) followed by aniline (109 µL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 9-phenyl-9H-carbazole.
Protocol 2: Microwave-Assisted Synthesis of 3-Chloro-6-methyl-9H-carbazole
This protocol is a representative example of a microwave-assisted synthesis.[6]
Materials:
-
4-Bromo-2-chloro-1-methylbenzene (1.0 mmol, 205.5 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Potassium phosphate (K₃PO₄, 2.2 mmol, 467 mg)
-
Anhydrous dioxane (4 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add Pd₂(dba)₃ (13.7 mg), XPhos (14.3 mg), K₃PO₄ (467 mg), and a stir bar.
-
Add 4-bromo-2-chloro-1-methylbenzene (205.5 mg) and aniline (109 µL).
-
Add anhydrous dioxane (4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 45 minutes with stirring (power set to 120 W).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-6-methyl-9H-carbazole.
Biological Relevance and Signaling Pathways
Substituted carbazoles synthesized from bromo-chlorobenzene derivatives are of significant interest in drug discovery due to their ability to modulate key biological pathways implicated in various diseases.
Topoisomerase II Inhibition
Certain carbazole derivatives act as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[11][12] By inhibiting this enzyme, these compounds can induce apoptosis in cancer cells, making them promising anticancer agents. The substitution pattern on the carbazole ring, which can be readily varied using the synthetic methods described, plays a crucial role in the inhibitory activity.
Neuroprotection
Several N-substituted carbazoles have demonstrated significant neuroprotective effects.[1][13][14] The proposed mechanisms of action include antioxidant activity, inhibition of β-amyloid aggregation, and modulation of signaling pathways involved in neuronal survival.[3] The ability to introduce a variety of substituents onto the carbazole core allows for the fine-tuning of their neuroprotective properties.
JAK/STAT Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[15] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[16] Specific substituted carbazoles have been identified as inhibitors of the JAK/STAT pathway, highlighting another avenue for their therapeutic application. The chloro-substituents, directly installed from the bromo-chlorobenzene precursors, can influence the binding affinity and selectivity of these compounds for the kinase domain of JAK proteins.
Visualizations
Caption: General experimental workflow for the synthesis of substituted carbazoles.
References
- 1. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel catalytic one-pot synthesis of carbazoles via consecutive amination and C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide by a phenoxide ion.[3][4] In this specific synthesis, the sodium or potassium salt of 4-bromo-2-chlorophenol (the phenoxide) acts as the nucleophile, attacking benzyl bromide to form the desired ether product.[5][6]
Q2: What is the reaction mechanism for this synthesis?
A2: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The process begins with the deprotonation of 4-bromo-2-chlorophenol by a base (like potassium carbonate or sodium hydride) to form the more nucleophilic phenoxide ion.[4][6] This phenoxide then attacks the benzylic carbon of benzyl bromide in a single, concerted step, displacing the bromide leaving group and forming the C-O ether bond.[2]
Q3: Why is benzyl bromide a suitable alkylating agent for this reaction?
A3: Benzyl bromide is an excellent substrate for SN2 reactions.[6] A significant side reaction in Williamson ether synthesis can be E2 elimination, especially with secondary or tertiary alkyl halides. However, benzyl bromide lacks β-hydrogens (hydrogens on the carbon adjacent to the benzylic carbon), which makes the E2 elimination pathway impossible, thus favoring the desired substitution reaction.[6]
Q4: Can other benzylating agents be used?
A4: Yes, other benzylating agents with good leaving groups, such as benzyl chloride or benzyl tosylate, can also be used.[3] The choice often depends on reactivity, availability, and cost. Benzyl bromide is frequently used due to its high reactivity in SN2 reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors related to reagents, reaction conditions, or competing side reactions.
-
Incomplete Deprotonation of the Phenol: The phenoxide is a much stronger nucleophile than the neutral phenol.[3] Ensure you are using a sufficiently strong and anhydrous base to completely deprotonate the 4-bromo-2-chlorophenol.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) for complete deprotonation.[7] Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in a polar aprotic solvent like DMF, but may require higher temperatures or longer reaction times.[6] Ensure all reagents and solvents are anhydrous, as water can quench the base and the phenoxide.[8]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: If the reaction is too slow, you may need to increase the temperature.[9] However, excessively high temperatures can promote side reactions.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[10]
-
-
Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity, anhydrous reagents and solvents.[10] Ensure the benzyl bromide has not decomposed; it should be a clear, colorless liquid.
-
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?
A: The primary side reaction of concern is C-alkylation, where the benzyl group attaches to the aromatic ring of the phenoxide instead of the oxygen atom.
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the carbon atoms of the ring).[1] While O-alkylation is generally favored, C-alkylation can become competitive under certain conditions.
-
Hydrolysis of Benzyl Bromide: If there is water in the reaction mixture, benzyl bromide can hydrolyze to form benzyl alcohol.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]
-
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes typical reaction parameters for the synthesis of this compound via Williamson ether synthesis.
| Parameter | Recommended Condition | Rationale / Notes |
| Phenol | 4-Bromo-2-chlorophenol | 1.0 equivalent |
| Alkyl Halide | Benzyl Bromide | 1.0 - 1.2 equivalents |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | 1.5 - 2.0 equivalents (K₂CO₃); 1.1 equivalents (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Anhydrous grade. DMF is a polar aprotic solvent that promotes SN2 reactions.[7] |
| Temperature | Room Temperature to 80 °C | Monitor by TLC to determine completion.[9][10] |
| Reaction Time | 4 - 24 hours | Varies with temperature and base strength. |
| Workup | Aqueous quench, extraction with organic solvent | Quench with water, extract with a solvent like ethyl acetate. |
| Purification | Column Chromatography or Recrystallization | Silica gel chromatography is common for removing impurities.[10] |
Detailed Synthesis Protocol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-bromo-2-chlorophenol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[10]
Visual Guides
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Troubleshooting flowchart for low yield optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Purification of 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyloxy-4-bromo-2-chlorobenzene. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most widely reported and effective method for the purification of this compound is silica gel column chromatography.[1] Recrystallization may also be a viable option, depending on the impurity profile, though specific solvent systems are not well-documented in the literature for this particular compound.
Q2: What are the likely impurities in my crude this compound sample?
A2: Given that this compound is typically synthesized via a Williamson ether synthesis from 4-Bromo-2-chlorophenol and benzyl bromide, the most probable impurities include:
-
Unreacted 4-Bromo-2-chlorophenol: The starting phenol is a common impurity if the reaction does not go to completion.
-
Unreacted Benzyl bromide: The starting alkylating agent may also remain in the crude product.
-
Potassium carbonate (or other base): The inorganic base used in the reaction is typically removed during the aqueous work-up, but traces may persist.
-
Side-products from C-alkylation: While O-alkylation is favored, alkali phenoxides can sometimes undergo C-alkylation as a side reaction.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation during column chromatography. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to resolve the desired product from its impurities. The spots can be visualized under UV light.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Product is not pure after column chromatography (contains starting material). | The polarity of the eluent may be too high, causing the product and impurities to elute together. | Decrease the polarity of the eluent system. For instance, if you are using a 20:80 ethyl acetate:hexane mixture, try a 10:90 or 5:95 mixture to improve separation. |
| Low recovery of the product after column chromatography. | The product may be partially retained on the silica gel due to interactions. | Ensure the silica gel is properly deactivated if the compound is sensitive. A small amount of a polar solvent like triethylamine can be added to the eluent to mitigate tailing and improve recovery, although this should be done cautiously. |
| The purified product is an oil, but it is expected to be a solid. | The presence of residual solvent or a persistent impurity can lower the melting point of the final product. | Dry the product under high vacuum for an extended period to remove any residual solvent. If the product remains an oil, consider re-purifying a small sample by column chromatography with a shallower gradient. |
| Unexpected spots on the TLC plate of the purified product. | This could indicate decomposition of the product on the silica gel or the presence of an unexpected side-product. | Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of a non-polar solvent before packing the column. If decomposition is suspected, minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography[1]
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or toluene. In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during eluent addition.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to facilitate the separation of compounds based on their polarity.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers. Monitor the elution of compounds using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: A workflow diagram for the purification and troubleshooting of this compound.
Caption: Relationship between purification methods and the removal of common impurities.
References
Technical Support Center: Synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyloxy-4-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism where the phenoxide ion of 4-bromo-2-chlorophenol acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[1][2]
Q2: What are the recommended starting materials and reagents?
The key starting materials are 4-bromo-2-chlorophenol and benzyl bromide. A base is required to deprotonate the phenol, with potassium carbonate (K₂CO₃) being a common choice. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3]
Q3: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Quaternary Ammonium Salt Formation: If DMF is used as a solvent, benzyl bromide can potentially react with it or any tertiary amine impurities to form a quaternary ammonium salt.
-
Elimination: Although less common with a primary halide like benzyl bromide, elimination to form an alkene is a possibility, especially in the presence of a strong, hindered base.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete deprotonation of the phenol: The base may be too weak or used in insufficient quantity. | Use a stronger base like sodium hydride (NaH) if necessary, ensuring anhydrous conditions. Ensure at least one equivalent of base is used. |
| Poor quality of reagents: Starting materials or solvent may be impure or contain water. | Use freshly purified starting materials and anhydrous solvent. | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by TLC. | |
| Presence of a significant amount of C-alkylated byproduct | Use of a protic solvent: Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic. | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. |
| High reaction temperature: Higher temperatures can sometimes favor C-alkylation. | Maintain a moderate reaction temperature and monitor the reaction closely. | |
| Formation of a water-soluble impurity | Quaternary ammonium salt formation: Benzyl bromide may have reacted with DMF or a tertiary amine impurity. | Purify the benzyl bromide before use. Consider using an alternative polar aprotic solvent like acetonitrile. |
| Unreacted starting materials | Insufficient reaction time: The reaction may not have reached completion. | Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Deactivation of benzyl bromide: The benzyl bromide may have degraded. | Use fresh, high-quality benzyl bromide. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Williamson ether synthesis for this compound.
Materials:
-
4-Bromo-2-chlorophenol
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Williamson Ether Synthesis of this compound.
Common Side Reactions
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
troubleshooting low yield in Suzuki coupling of 1-Benzyloxy-4-bromo-2-chlorobenzene
Here is the Technical Support Center for troubleshooting low yield in the Suzuki coupling of 1-Benzyloxy-4-bromo-2-chlorobenzene.
Technical Support Center: Suzuki Coupling Reactions
This guide provides targeted troubleshooting advice for researchers encountering low yields in the Suzuki-Miyaura coupling of this compound. This substrate presents unique challenges due to its electronic properties and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling with this compound consistently low?
Low yields with this specific substrate are typically due to a combination of two factors:
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Electronic Effects: The benzyloxy group is electron-donating, which enriches the aromatic ring with electron density. This makes the aryl bromide less reactive towards oxidative addition, a frequently rate-limiting step in the Suzuki catalytic cycle.[1]
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Steric Hindrance: The presence of a chloro group at the ortho position to the bromine atom creates significant steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst, slowing down the reaction.[2][3][4]
Q2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?
If your starting material is being consumed without efficient formation of the desired product, several side reactions may be occurring:
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Protodebromination: This is the cleavage of the C-Br bond and its replacement with a hydrogen atom. This is often promoted by the presence of a base and water.[1]
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can be a competitive process if the desired cross-coupling is slow.[5]
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Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as inactive palladium black, especially at elevated temperatures or when the ligand fails to stabilize the catalytic species.[1][5]
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Competitive C-Cl Coupling: Although the C-Br bond is significantly more reactive, under forcing conditions (high temperature, long reaction times), coupling at the C-Cl bond can occur, leading to undesired byproducts.[6][7]
Q3: My standard catalyst like Pd(PPh₃)₄ is ineffective. What catalyst system should I try?
For challenging substrates that are both electron-rich and sterically hindered, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often insufficient.[2] It is highly recommended to switch to a more robust system using a palladium precursor and a specialized, bulky, electron-rich ligand.
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Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for coupling hindered substrates.[2] They promote the formation of a highly reactive palladium(0) species, which facilitates oxidative addition.[2]
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N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in difficult coupling reactions, including those involving tetra-ortho-substituted biaryls.[2]
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Preformed Catalysts: Using a pre-formed palladacycle, such as XPhos Pd G3, can also improve results and consistency.
Q4: How does the choice of base and solvent impact this reaction?
The base and solvent system is critical for activating the boronic acid and facilitating the transmetalation step.[8][9]
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Base Selection: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for hindered systems.[2] For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[10] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[2][11]
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Solvent Selection: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices, often in a mixture with water (e.g., 4:1 or 10:1) to help dissolve the inorganic base.[10][12]
Q5: How can I ensure selective coupling at the C-Br bond over the C-Cl bond?
Achieving high selectivity is key for this substrate. The reactivity difference between aryl bromides and chlorides (Br >> Cl) is the primary factor enabling this selectivity.[13] To favor mono-coupling at the C-Br bond:
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Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote the less favorable C-Cl bond activation.
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Catalyst Choice: Employ catalyst systems known for high selectivity in couplings of bromo-chloro substrates.[14] Palladium complexes with bulky phosphine ligands are generally effective.[14]
Key Parameter Optimization
Systematic optimization of reaction parameters is crucial. The tables below provide a starting point for selecting catalysts, ligands, bases, and solvents.
Table 1: Catalyst and Ligand Selection Guide for Hindered Suzuki Couplings
| Catalyst Precursor | Ligand | Key Features & Advantages | Typical Loading (mol %) |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Excellent for sterically hindered and electron-rich aryl halides.[2] | 1-3 |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Highly active for challenging couplings; promotes fast reaction rates.[2] | 1-3 |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | Effective for a broad range of substrates, including heterocyclic halides.[2] | 1-3 |
| XPhos Pd G3 | (Preformed) | Air- and moisture-stable precatalyst, providing reliable results. | 1-3 |
Table 2: Base and Solvent System Comparison
| Base | Solvent | Temperature (°C) | Observations & Recommendations |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A robust and frequently successful combination for hindered substrates.[2] |
| Cs₂CO₃ | Toluene / H₂O (10:1) | 90-110 | Stronger base, can increase reaction rates. Good for difficult couplings.[2] |
| K₂CO₃ | THF / H₂O (4:1) | 70-80 | A milder option; may require longer reaction times or be less effective.[10] |
| KF | Toluene | 100-110 | Can be effective, especially if other bases cause side reactions. |
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point for the specified reaction, employing a modern catalyst system known to be effective for hindered substrates.[2][15]
Materials:
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This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
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Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing which step might be failing. For this substrate, the initial "Oxidative Addition" step is often the most challenging due to steric and electronic factors.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 1-Benzyloxy-4-bromo-2-chlorobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-Bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide, forming the desired ether.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities include unreacted starting materials such as 4-Bromo-2-chlorophenol and benzyl bromide. Side-products from the Williamson ether synthesis can also be present. Given that the reaction involves a phenoxide, there is a possibility of C-alkylation in addition to the desired O-alkylation, leading to isomeric impurities. Another potential impurity is dibenzyl ether, formed from the reaction of benzyl bromide with any residual hydroxide or benzyloxide.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked. A suitable eluent system for TLC analysis is a mixture of hexane and ethyl acetate.
Q4: What are the general approaches to purify the crude product?
A4: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective if the impurities have significantly different solubilities from the product in a particular solvent system. Column chromatography is more suitable for separating impurities with polarities similar to the product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the desired product. | Incomplete deprotonation of 4-Bromo-2-chlorophenol. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate) and an appropriate aprotic solvent (e.g., DMF, acetone). |
| Inactive benzyl bromide. | Use fresh or purified benzyl bromide. Benzyl bromide can degrade over time. | |
| Reaction temperature is too low. | While the reaction is typically run at room temperature, gentle heating may be required to drive the reaction to completion. | |
| Significant amount of starting material remaining. | Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. |
| Poor quality of reagents. | Use high-purity, dry solvents and reagents. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Crude product is an oil and does not solidify. | Presence of significant impurities, particularly unreacted benzyl bromide or solvent residue. | Attempt to remove residual solvent under high vacuum. If the product remains an oil, proceed with column chromatography for purification. |
| Multiple spots on TLC after work-up. | Presence of unreacted starting materials and/or side-products. | Proceed with purification by column chromatography or recrystallization. |
| Product is contaminated with 4-Bromo-2-chlorophenol. | Incomplete reaction or use of excess phenol. | 4-Bromo-2-chlorophenol is more polar than the product. It can be removed by a dilute aqueous base wash during the work-up, or by column chromatography where it will elute later than the product. |
| Product is contaminated with benzyl bromide. | Use of excess benzyl bromide. | Benzyl bromide is less polar than the product. It can be removed by column chromatography, where it will elute before the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-Bromo-2-chlorophenol (1.0 eq) in a suitable aprotic solvent such as DMF (dimethylformamide), add a base like potassium carbonate (1.2-1.5 eq).
-
Stir the mixture at room temperature for about 30 minutes to an hour to ensure the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-12 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The ideal eluent should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Combination and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
While a specific, validated solvent for the recrystallization of this compound is not widely reported, a procedure for a structurally similar compound suggests the use of ethanol.[2][3]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. If the product is an oil, this step will involve dissolving the oil.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) |
| Visualization | UV light (254 nm) |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) |
| Elution Order | 1. Benzyl bromide (less polar) 2. This compound (product) 3. 4-Bromo-2-chlorophenol (more polar) |
Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for experiments involving 1-benzyloxy-4-bromo-2-chlorobenzene. The information is presented in a question-and-answer format to directly address specific challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound for cross-coupling reactions?
A1: this compound possesses two halogenated sites suitable for cross-coupling reactions: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. The general reactivity trend for these bonds in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for chemoselective functionalization at the more reactive C-Br position while leaving the C-Cl bond intact for subsequent transformations.[1][2]
Q2: How can I achieve selective reaction at the C-Br bond over the C-Cl bond?
A2: Achieving high selectivity for the C-Br bond is primarily controlled by the choice of catalyst and reaction conditions.[1] Palladium-based catalysts are commonly used for this purpose.[1] Employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the selectivity for the oxidative addition to the C-Br bond.[1] Additionally, milder reaction temperatures and shorter reaction times can favor the more reactive C-Br bond and minimize side reactions at the C-Cl position.[3]
Q3: What are the most common cross-coupling reactions performed with this substrate?
A3: The most common and effective cross-coupling reactions for the selective functionalization of this compound at the C-Br position are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[3][4]
-
Heck Coupling: For the formation of C-C bonds by coupling with an alkene.[3][4]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[3][4]
Q4: Can I perform a Grignard reaction or a lithiation-borylation on this substrate?
A4: Yes, it is possible to perform these reactions selectively. For Grignard reagent formation, a halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures is recommended to achieve selective exchange at the more reactive C-Br bond.[5][6] Direct reaction with magnesium metal could lead to a mixture of products.[5] Lithiation-borylation can also be employed to introduce a boronic ester group at the C-Br position, which can then be used in subsequent Suzuki-Miyaura coupling reactions.[7]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
This section provides guidance for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Catalyst and Reagent Selection:
| Component | Recommended Options | Typical Loading/Equivalents | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ is a common and cost-effective choice. Pd(PPh₃)₄ can be used directly as a Pd(0) source.[3][8] |
| Ligand | PPh₃, PCy₃·HBF₄, Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | 2-10 mol% | Bulky, electron-rich ligands often improve reaction efficiency and selectivity.[1][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | The choice of base can be critical; K₃PO₄ is often a robust option for heteroaryl halides.[3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | - | A mixture of an organic solvent and water is commonly used.[3][8] |
| Temperature | 80-110 °C | - | Start with a lower temperature to maximize selectivity for the C-Br bond.[3][8] |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the palladium precursor and ligand are not degraded. Use fresh reagents. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[2] | |
| Low reaction temperature | Gradually increase the temperature in 10 °C increments.[8] | |
| Protodeboronation of the boronic acid | Use a milder base (e.g., K₃PO₄, KF) and ensure anhydrous conditions if possible.[9] | |
| Formation of Di-substituted Product | Reaction temperature is too high | Reduce the reaction temperature to enhance selectivity for the C-Br bond.[3] |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed.[3] | |
| Highly active catalyst | Consider a less reactive catalyst/ligand combination.[3] | |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the reaction is performed under strictly anaerobic conditions. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[3]
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[3]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Heck Coupling
This section provides guidance for the palladium-catalyzed Heck coupling of this compound with an alkene.
Catalyst and Reagent Selection:
| Component | Recommended Options | Typical Loading/Equivalents | Notes |
| Palladium Precursor | Pd(OAc)₂ | 1-5 mol% | A common and effective precursor that is reduced in situ to the active Pd(0) species.[3] |
| Ligand | PPh₃, P(o-tolyl)₃, NHCs | 2-10 mol% | For sterically hindered substrates, bulky, electron-rich phosphine ligands or NHCs are often employed.[10][11] |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5-2.5 equivalents | An organic or inorganic base is required to neutralize the generated HBr.[10] |
| Solvent | DMF, NMP, Dioxane, Toluene | - | Polar aprotic solvents are typically used.[10] |
| Temperature | 80-140 °C | - | Higher temperatures are often required for the Heck reaction.[11] |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst deactivation | Use fresh, high-purity catalyst and ligands. Ensure a strictly inert atmosphere. |
| Poor alkene reactivity | Consider using a more electron-deficient alkene or increasing the reaction temperature. | |
| Formation of Isomerized Alkene | High temperature or long reaction time | Optimize the reaction to run at the lowest effective temperature and for the shortest possible time. |
| Homocoupling of Aryl Halide | High catalyst loading or temperature | Reduce the catalyst loading and/or reaction temperature. |
Experimental Protocol: Heck Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).[11]
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF), followed by this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and anhydrous potassium carbonate (2.0 equiv.).[11]
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-120 °C.[11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, remove the solvent in vacuo, and purify the residue by flash column chromatography.[11]
Sonogashira Coupling
This section provides guidance for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.
Catalyst and Reagent Selection:
| Component | Recommended Options | Typical Loading/Equivalents | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst.[12][13] |
| Copper Co-catalyst | CuI | 2-10 mol% | Essential for the formation of the copper acetylide intermediate.[12][13] |
| Base | Et₃N, i-Pr₂NH | ≥ 2 equivalents | The amine base often serves as the solvent or co-solvent.[12][13] |
| Solvent | THF, Toluene, DMF | - | Anhydrous solvents are required.[13] |
| Temperature | Room temperature to 80 °C | - | The reaction can often proceed at mild temperatures.[13][14] |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst deactivation | Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.[13] |
| Poor alkyne solubility | Use a co-solvent like DMF to improve solubility. | |
| Alkyne Homocoupling (Glaser Coupling) | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture.[15] |
| High copper loading | Reduce the amount of CuI co-catalyst.[15] | |
| Consider using a copper-free Sonogashira protocol.[15] |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).[12]
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous triethylamine.[12]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.[12]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[12]
Buchwald-Hartwig Amination
This section provides guidance for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Catalyst and Reagent Selection:
| Component | Recommended Options | Typical Loading/Equivalents | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% | Pd₂(dba)₃ is a common Pd(0) source.[16] |
| Ligand | XPhos, RuPhos, SPhos, BINAP | 2-8 mol% | Bulky, electron-rich biaryl phosphine ligands are highly effective.[16][17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.5 equivalents | A strong, non-nucleophilic base is required. NaOtBu is a common choice.[16] |
| Solvent | Toluene, 1,4-Dioxane | - | Anhydrous, non-protic solvents are essential.[16] |
| Temperature | 80-110 °C | - | The reaction typically requires heating.[16] |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst deactivation | Ensure strict exclusion of air and moisture. Use high-purity reagents.[16] |
| Sterically hindered amine | Use a more active ligand (e.g., a Buchwald-type ligand) and potentially a higher reaction temperature.[17] | |
| Base incompatibility | Screen different bases; K₃PO₄ or Cs₂CO₃ may be effective if NaOtBu fails.[16] | |
| Hydrodehalogenation (Reduction of Aryl Halide) | Presence of water or other proton sources | Use rigorously dried solvents and reagents. |
| β-Hydride elimination from the amido complex | This can be a competing pathway; optimizing the ligand and temperature may help.[18] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).[16]
-
Inerting: Evacuate and backfill the tube with argon three times.[16]
-
Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous toluene via syringe.[16]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[16]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[16]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. kbfi.ee [kbfi.ee]
- 13. benchchem.com [benchchem.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. 1-(Allyloxy)-4-bromo-2-chlorobenzene|CAS 84109-21-7 [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
solvent effects on 1-Benzyloxy-4-bromo-2-chlorobenzene reactivity
Welcome to the technical support center for 1-Benzyloxy-4-bromo-2-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for reactions involving this compound, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors. Given the two halogen substituents (bromine and chlorine), selective coupling at the more reactive C-Br bond is expected. Common issues include:
-
Catalyst and Ligand Choice: Standard palladium catalysts might not be optimal. Consider using more robust systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical for the transmetalation step. The solubility and strength of the base can significantly impact the reaction. If you are using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, especially if your boronic acid is less reactive.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile can sometimes stabilize catalytic intermediates differently than nonpolar solvents like toluene or dioxane.[1][2] It is often beneficial to screen a variety of solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[3][4]
-
Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the palladium catalyst. Degassing the solvent is crucial.[5] Also, ensure the reaction temperature is optimal; many Suzuki couplings require heating (e.g., 80-110 °C).[5]
Q2: I am observing significant amounts of homocoupling of my boronic acid and/or hydrodehalogenation of the starting material. How can I minimize these side reactions?
A2: These side reactions are common in Suzuki couplings and often point to issues with the catalytic cycle.
-
Optimize Reactant Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the cross-coupling pathway.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Choice of Base and Solvent: The combination of base and solvent can influence the rate of protodeboronation (leading to hydrodehalogenation). Anhydrous conditions with a carefully chosen base can mitigate this. Some studies suggest that a small amount of water is necessary for couplings with certain bases like K₃PO₄.[4]
Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination at the C-Br position of this compound, but the reaction is sluggish. What should I try?
A3: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[6] While you are targeting the C-Br bond, several factors can lead to a sluggish reaction:
-
Ligand Selection: The choice of ligand is paramount for successful Buchwald-Hartwig amination. For coupling with aryl chlorides or less reactive aryl bromides, bulky, electron-rich phosphine ligands such as Xantphos or Josiphos are often required to promote the oxidative addition and reductive elimination steps.[7][8]
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If these are too harsh for your substrate, a weaker base like Cs₂CO₃ can be used, often requiring higher temperatures.
-
Solvent Choice: Anhydrous, aprotic solvents are essential. Toluene and dioxane are the most commonly used solvents. Polar aprotic solvents like DMF can sometimes be effective but may lead to side reactions.[8] It's worth screening different solvents to find the optimal conditions.[6]
Grignard Reagent Formation
Q4: I am having trouble initiating the Grignard reagent formation from this compound. What are some troubleshooting tips?
A4: Grignard reagent formation can be notoriously difficult to initiate. The key is to ensure strictly anhydrous conditions and an activated magnesium surface.
-
Glassware and Solvent Preparation: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere.[9] The solvent (typically THF or diethyl ether) must be anhydrous.[9][10]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium is crucial. This can be done by:
-
Adding a small crystal of iodine (the color should disappear upon initiation).[9]
-
Adding a few drops of 1,2-dibromoethane.
-
Crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Initiation: Add a small amount of the aryl halide to the activated magnesium and gently warm the mixture. A color change or gentle refluxing of the solvent often indicates initiation. Once initiated, the remaining aryl halide should be added slowly to maintain a controlled reaction.
-
Halogen Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond for Grignard formation, so selective formation of the Grignard reagent at the bromine-substituted position is expected.[11]
Q5: My Grignard reaction is turning dark and cloudy, and I'm getting low yields of my desired product after quenching with an electrophile. What is happening?
A5: A dark, cloudy appearance can indicate the formation of side products, such as Wurtz-type homocoupling.[9]
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This prevents a high local concentration of the aryl halide, which can lead to homocoupling.
-
Temperature Control: While some heat may be needed for initiation, the reaction can be highly exothermic. It may be necessary to cool the reaction flask to maintain a gentle reflux. Excessive heating can promote side reactions.[9]
-
Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation as it can better stabilize the Grignard reagent.[9]
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the effect of different solvents on the reactivity of this compound in key reactions.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yield
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 85 |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 65 |
| 3 | DMF | Cs₂CO₃ | 90 | 8 | 92 |
| 4 | Acetonitrile/H₂O (4:1) | K₃PO₄ | 80 | 16 | 78 |
| 5 | THF | K₃PO₄ | 65 | 24 | 45 |
Table 2: Solvent Effects on Buchwald-Hartwig Amination Yield
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Toluene | NaOtBu | 110 | 8 | 91 |
| 2 | Aniline | Dioxane | NaOtBu | 100 | 12 | 88 |
| 3 | Benzylamine | Toluene | LHMDS | 110 | 10 | 85 |
| 4 | Morpholine | DMF | Cs₂CO₃ | 120 | 18 | 62 |
| 5 | Aniline | THF | NaOtBu | 65 | 24 | 35 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), the chosen base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Grignard Reagent Formation and Reaction
-
Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
Initiation: Gently warm the flask until the iodine color fades.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Quenching: Cool the Grignard solution in an ice bath and add a solution of the electrophile in anhydrous THF dropwise.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for successful Grignard reagent formation and reaction.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
managing reaction temperature for 1-Benzyloxy-4-bromo-2-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures when working with 1-Benzyloxy-4-bromo-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does temperature influence their reactivity?
A1: this compound has two primary reactive sites for cross-coupling reactions: the C-Br bond and the C-Cl bond. The reactivity of these sites is significantly influenced by temperature. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the bromine position under carefully controlled temperature conditions. Higher temperatures are typically required to activate the less reactive C-Cl bond.
Q2: What are common side reactions associated with improper temperature control when using this substrate?
A2: Improper temperature management can lead to several side reactions, reducing the yield and purity of the desired product. Common issues include:
-
Homocoupling: At elevated temperatures, particularly in Grignard or Suzuki reactions, homocoupling of the aryl halide or the organometallic reagent can occur, leading to biphenyl impurities.
-
Debenzylation: The benzyloxy group can be sensitive to harsh reaction conditions. At very high temperatures or in the presence of certain catalysts and reagents, cleavage of the benzyl ether can occur.
-
Loss of Selectivity: When performing reactions on the more reactive C-Br bond, excessive heat can lead to undesired reactions at the C-Cl position, resulting in a loss of regioselectivity.
-
Decomposition: Although generally stable, prolonged exposure to very high temperatures may lead to the decomposition of the molecule.
Q3: How does the choice of solvent impact temperature control in reactions with this compound?
A3: The solvent choice is critical for effective temperature management. The ideal solvent should:
-
Completely dissolve the reactants and catalyst.
-
Have a boiling point that is appropriate for the desired reaction temperature, allowing for effective heating without excessive pressure buildup.
-
Be inert under the reaction conditions.
For low-temperature reactions like some lithiation procedures, solvents with low freezing points such as tetrahydrofuran (THF) or diethyl ether are necessary. For high-temperature cross-coupling reactions, solvents with higher boiling points like toluene, xylene, or N,N-dimethylformamide (DMF) are commonly used.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC/LC-MS. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. If the temperature is too high, the catalyst may decompose; consider a more thermally stable ligand or catalyst system. |
| Poor solubility of reactants. | Choose a solvent that ensures all components are fully dissolved at the reaction temperature. |
| Inefficient heat transfer. | Ensure vigorous stirring to maintain a homogeneous reaction temperature throughout the mixture. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. For Suzuki or Grignard reactions, this can minimize homocoupling. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid the formation of degradation or side products. |
| Incorrect solvent. | Ensure the solvent is appropriate for the reaction and does not participate in or promote side reactions at the operating temperature. |
Quantitative Data Summary
The following table provides typical temperature ranges for various reactions involving aryl halides similar to this compound. The optimal temperature for a specific reaction will depend on the catalyst, ligands, base, and solvent system used.
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 120 | Higher temperatures may be needed for less reactive boronic acids. |
| Buchwald-Hartwig Amination | 90 - 110 | Dependent on the amine and the catalyst/ligand system. |
| Sonogashira Coupling | Room Temperature - 100 | Copper-free conditions may require higher temperatures. |
| Heck Reaction | 100 - 140 | Often requires higher temperatures to promote migratory insertion. |
| Grignard Reagent Formation | 25 - 65 (refluxing THF) | Initiation may require gentle heating. The reaction is exothermic and may need cooling to maintain control. |
| Halogen-Metal Exchange (Lithiation) | -78 to -20 | Typically performed at very low temperatures to ensure regioselectivity and prevent side reactions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Aldehyde (1.0 eq)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a stream of inert gas.
-
Add the magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting common issues in reactions.
Caption: General temperature guidelines for different reaction types.
preventing byproduct formation in 1-Benzyloxy-4-bromo-2-chlorobenzene reactions
Welcome to the technical support center for 1-Benzyloxy-4-bromo-2-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation in common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this compound are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In typical palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective functionalization at the bromine position. The benzyloxy group is generally stable but can be susceptible to cleavage (debenzylation) under harsh reaction conditions.
Q2: Which cross-coupling reactions are commonly performed with this molecule?
A2: This molecule is a versatile substrate for a variety of cross-coupling reactions, primarily targeting the more reactive C-Br bond. These include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. It can also be used to form Grignard reagents or undergo lithiation for subsequent reactions.
Q3: What are the most common byproducts observed in reactions with this compound?
A3: Common byproducts depend on the specific reaction but generally include:
-
Homocoupling products: Dimerization of the starting material or the coupling partner.
-
Hydrodehalogenation (or protodehalogenation): Replacement of the bromine or chlorine atom with a hydrogen atom.[1]
-
Debenzylation: Cleavage of the benzyl group from the ether, resulting in a phenolic byproduct.
-
Reaction at the C-Cl bond: Although less favorable, reaction at the chlorine position can occur under more forcing conditions, leading to double-functionalized products.
Q4: How can I minimize byproduct formation?
A4: Minimizing byproduct formation requires careful optimization of reaction conditions. Key strategies include:
-
Use of appropriate ligands and catalysts: Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling and suppressing side reactions.
-
Control of reaction temperature and time: Lowering the temperature and monitoring the reaction to stop upon completion can prevent the formation of degradation products.
-
Choice of base and solvent: The nature of the base and solvent can significantly impact selectivity and the prevalence of side reactions.
-
Thorough degassing: Removing oxygen from the reaction mixture is critical to prevent oxidative side reactions, especially the homocoupling of boronic acids in Suzuki reactions.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired cross-coupled product and significant formation of homocoupled byproducts.
-
Possible Cause:
-
Presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[2]
-
Suboptimal catalyst or ligand choice.
-
Incorrect base or solvent.
-
-
Solution:
-
Ensure thorough degassing of the solvent and reaction vessel by purging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky ligands like XPhos or SPhos can be beneficial.
-
Use a weaker base such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or NaOEt, which can promote side reactions.[3]
-
Issue 2: Presence of a significant amount of the dehalogenated byproduct (1-benzyloxy-2-chlorobenzene).
-
Possible Cause:
-
The presence of a hydride source in the reaction. Strong alkoxide bases can generate palladium-hydride species that lead to hydrodehalogenation.[3]
-
High reaction temperatures or prolonged reaction times.
-
-
Solution:
-
Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed.
-
Issue 3: Formation of the debenzylated product (4-bromo-2-chlorophenol).
-
Possible Cause:
-
Certain palladium catalysts or reaction conditions can promote the cleavage of the benzyl ether.[4]
-
-
Solution:
-
Screen different palladium sources and ligands. For instance, catalysts that are less prone to oxidative addition into C-O bonds may be preferable.
-
Avoid excessively high temperatures and strong acids or bases that could facilitate debenzylation.
-
Buchwald-Hartwig Amination
Issue 1: Low conversion of the starting material.
-
Possible Cause:
-
Inactive catalyst or inappropriate ligand.
-
The chosen base is not strong enough to deprotonate the amine.
-
-
Solution:
-
Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Bulky, electron-rich ligands like RuPhos or XPhos are often effective for amination of aryl bromides.[5]
-
Employ a strong, non-nucleophilic base such as NaOtBu or LHMDS.
-
Issue 2: Formation of hydrodehalogenated byproduct.
-
Possible Cause:
-
Side reaction involving β-hydride elimination from the palladium-amido complex.
-
-
Solution:
-
Optimize the choice of ligand. Ligands with a wide bite angle, like Xantphos, can sometimes suppress β-hydride elimination.
-
Adjusting the solvent and base combination can also influence the rate of reductive elimination versus side reactions.
-
Grignard Reagent Formation
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause:
-
The magnesium surface is passivated by an oxide layer.
-
The presence of moisture in the solvent or on the glassware.
-
-
Solution:
Issue 2: Formation of a significant amount of the Wurtz coupling byproduct (dimer of the starting material).
-
Possible Cause:
-
Solution:
Data Presentation
The following tables provide illustrative quantitative data for typical byproduct formation in reactions with this compound. These values are representative and may vary depending on the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 | 10 | 5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 90 | <5 | <2 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 85 | <5 | 8 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 92 | <3 |
| Pd(OAc)₂ / XPhos | LHMDS | 1,4-Dioxane | 100 | 88 | 5 |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 70 | 15 |
Experimental Protocols
Chemoselective Suzuki-Miyaura Coupling Protocol
This protocol is designed to favor the reaction at the C-Br bond while minimizing side reactions.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination Protocol
This protocol is optimized for the amination of the aryl bromide with minimal side reactions.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu.[5]
-
Evacuate and backfill the tube with argon three times.[5]
-
Add anhydrous toluene, followed by the amine via syringe.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.[5]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Caption: Preventing Wurtz coupling in Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability of 1-Benzyloxy-4-bromo-2-chlorobenzene under acidic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-Benzyloxy-4-bromo-2-chlorobenzene, focusing on its stability under acidic conditions. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Unexpected formation of 4-bromo-2-chlorophenol | The benzyl ether is being cleaved under the acidic conditions of your reaction. Benzyl ethers are susceptible to cleavage by strong acids, particularly at elevated temperatures.[1][2] | - Reduce Acid Strength: If possible, use a milder acid or a lower concentration of the current acid. - Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of the cleavage side reaction. - Minimize Reaction Time: Reduce the exposure of the compound to acidic conditions by optimizing the reaction time. - Use a Cation Scavenger: Add a cation scavenger, such as pentamethylbenzene or anisole, to the reaction mixture. This can trap the benzyl cation that is formed during cleavage and prevent it from participating in side reactions. |
| Appearance of multiple unknown peaks in HPLC/TLC analysis | In addition to cleavage, other side reactions such as rearrangement or further reactions of the deprotected phenol may be occurring under harsh acidic conditions. | - Perform a Forced Degradation Study: Conduct a controlled experiment to identify the degradation products under your specific reaction conditions (see Experimental Protocols section). - Optimize Reaction Conditions: Based on the degradation study, adjust the acid, temperature, and time to find a window where the desired reaction proceeds with minimal degradation. |
| Incomplete reaction or low yield of the desired product | The acidic conditions may not be optimal for the intended transformation, or the starting material may be degrading before the reaction can complete. | - Confirm Starting Material Purity: Ensure the this compound is of high purity before starting the reaction. - Monitor Reaction Progress Closely: Use TLC or HPLC to monitor the reaction at regular intervals to determine the optimal reaction time and to observe the formation of any byproducts. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
A1: While generally stable to moderately acidic conditions, this compound can undergo cleavage of the benzyl ether bond in the presence of strong acids, especially with heating.[1][2] The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the solvent.
Q2: What is the primary degradation product of this compound under acidic conditions?
A2: The primary degradation product is 4-bromo-2-chlorophenol, resulting from the cleavage of the benzyl ether linkage.[3][4][5]
Q3: What types of acids are most likely to cause cleavage of the benzyl ether?
A3: Strong protic acids such as hydrogen bromide (HBr), hydrogen iodide (HI), and trifluoroacetic acid (TFA), as well as strong Lewis acids like boron trichloride (BCl₃) and boron tribromide (BBr₃), are known to cleave benzyl ethers.[1]
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability can be monitored by periodically taking aliquots from your reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On TLC, you would look for the appearance of a new, more polar spot corresponding to 4-bromo-2-chlorophenol. With HPLC, you would observe a decrease in the peak area of the starting material and the emergence of a new peak for the degradation product.
Q5: Are there any alternative protecting groups for 4-bromo-2-chlorophenol that are more stable to acidic conditions?
A5: Yes, if acid stability is a major concern, you might consider protecting groups that are cleaved under different conditions. For example, silyl ethers (e.g., TBS, TIPS) are generally stable to a range of acidic conditions but are readily cleaved by fluoride sources. Ester protecting groups are stable to acidic and reductive conditions but can be removed by base-catalyzed hydrolysis.
Quantitative Data on Stability
| Acid | Concentration | Temperature (°C) | Time (h) | % Degradation | Major Degradation Product(s) |
| e.g., TFA | e.g., 20% in DCM | e.g., 25 | e.g., 1 | ||
| e.g., 4 | |||||
| e.g., 24 | |||||
| e.g., HCl | e.g., 1M in Dioxane | e.g., 50 | e.g., 1 | ||
| e.g., 4 | |||||
| e.g., 24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To determine the stability of this compound under specific acidic conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Your chosen acid (e.g., Trifluoroacetic acid, Hydrochloric acid)
-
An appropriate solvent (e.g., Dichloromethane, Dioxane)
-
Small reaction vials with caps
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Temperature-controlled bath or heating block
-
Analytical instruments: TLC plates and chamber, HPLC system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set up Reaction Vials: In separate labeled vials, place a specific volume of the stock solution.
-
Add Acid: To each vial, add the desired concentration of your chosen acid. Include a control vial with only the stock solution and solvent.
-
Incubate: Place the vials in a temperature-controlled environment (e.g., room temperature, 50 °C) and start stirring.
-
Monitor Degradation: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from each vial.
-
Quench and Analyze: Neutralize the acid in the aliquot (e.g., with a dilute solution of sodium bicarbonate) and analyze by TLC and/or HPLC to determine the percentage of the remaining starting material and the formation of any degradation products.
-
Data Analysis: Quantify the percentage of degradation over time for each condition. If necessary, isolate and characterize the major degradation product(s) using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagram illustrates the general mechanism for the acid-catalyzed cleavage of a benzyl ether, which is the primary degradation pathway for this compound under acidic conditions. The reaction can proceed through either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation and the nucleophilicity of the counter-ion.
Caption: Acid-catalyzed cleavage of a benzyl ether.
The following workflow outlines the decision-making process when encountering stability issues with this compound in acidic media.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Benzyloxy-4-bromo-2-chlorobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-benzyloxy-4-bromo-2-chlorobenzene, a key intermediate in organic synthesis. Due to the limited availability of a publicly accessible, fully assigned spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and by drawing comparisons with structurally related analogs. This approach offers valuable insights for researchers working with this and similar molecules, aiding in structural elucidation and purity assessment.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyloxy group and the substituted benzene ring. The electron-withdrawing effects of the bromine and chlorine atoms, along with the electron-donating nature of the benzyloxy group, will influence the chemical shifts of the aromatic protons.
Table 1: Predicted and Experimental ¹H NMR Data
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound | H-3 | ~ 7.5 | d | J ≈ 2.5 |
| H-5 | ~ 7.2 | dd | J ≈ 8.5, 2.5 | |
| H-6 | ~ 6.9 | d | J ≈ 8.5 | |
| -OCH₂- | ~ 5.1 | s | - | |
| Phenyl-H (benzyl) | ~ 7.3-7.5 | m | - | |
| 3-Nitrochlorobenzene [1] | H-2 | 8.23 | t | 1.8 |
| H-4 | 8.14 | dd | 8.2, 1.0 | |
| H-6 | 7.69 | d | 8.0 | |
| H-5 | 7.52 | t | 8.0 | |
| 4-Biphenyl chloride [1] | Phenyl-H | 7.54 | d | 7.2 |
| Phenyl-H | 7.50 | d | 8.4 | |
| Phenyl-H | 7.43 | t | 7.6 | |
| Phenyl-H | 7.39 | d | 8.4 | |
| Phenyl-H | 7.35 | t | 7.2 | |
| (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one | -OCH₂- | 5.21 | s | - |
| Phenyl-H (benzyl) | 7.33-7.55 | m | - |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general experimental protocol for acquiring a high-resolution ¹H NMR spectrum of an aromatic ether like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for better signal dispersion.
-
The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
The signals should be integrated to determine the relative ratios of the different types of protons.
-
The coupling constants (J-values) should be measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR spectrum.
Caption: Molecular structure of this compound with labeled proton environments.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzyloxy-4-bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 1-Benzyloxy-4-bromo-2-chlorobenzene, a halogenated aromatic ether relevant in synthetic chemistry and as a potential building block in pharmaceutical development. The choice of analytical technique is critical for accurate identification, quantification, and structural elucidation. This document compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization methods, offering supporting data from analogous compounds to guide methodology selection.
Introduction to Analytical Challenges
This compound (Molecular Formula: C₁₃H₁₀BrClO, Molecular Weight: 297.57 g/mol ) possesses several structural features that influence its analysis by mass spectrometry.[1] The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. The benzyloxy group can be a site of fragmentation, providing structural information. The semi-volatile nature of the compound makes it amenable to both GC-MS and LC-MS analysis.
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the ability to observe the molecular ion.
| Ionization Technique | Principle | Fragmentation | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Hard Ionization: Provides detailed structural information through characteristic fragment ions. The molecular ion may be weak or absent. | Structural elucidation and library matching. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. | Soft Ionization: Produces a prominent protonated molecule ([M+H]⁺) or adduct ion with minimal fragmentation, enabling clear molecular weight determination. | Molecular weight confirmation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Soft Ionization: Generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺, [M+K]⁺). In-source fragmentation can be induced. | Analysis of polar and thermally labile compounds; compatible with LC. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then ionizes the analyte. | Soft Ionization: Suitable for less polar compounds that are not efficiently ionized by ESI. Produces protonated molecules. | Analysis of less polar compounds amenable to LC. |
Predicted Mass Spectrum and Fragmentation of this compound
The key fragmentation pathways are expected to be:
-
Benzylic Cleavage: The most favorable cleavage is expected to be the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
-
Formation of the Halogenated Phenoxy Radical Cation: The corresponding 4-bromo-2-chlorophenoxy radical cation would also be formed.
-
Loss of Halogens: Subsequent fragmentation of the aromatic ring could involve the loss of bromine and chlorine radicals.
Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster.
Experimental Protocols and Performance Data
The following sections detail the experimental methodologies for GC-MS and LC-MS analysis of halogenated aromatic ethers, with performance data drawn from the analysis of analogous compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: A 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Parameters (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.15 - 3 ng/mL | [2] |
| Linearity (R²) | > 0.995 | [2] |
| Precision (%RSD) | < 10% | [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile alternative, particularly for less volatile or thermally sensitive compounds. Both ESI and APCI are suitable ionization sources.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: A 1 mg/mL solution of the analyte in a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water).
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Parameters (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-500.
-
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [3] |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 ng/mL | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Precision (%RSD) | < 15% | [3] |
Visualizing the Workflow and Logic
To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationships of the key components.
Caption: GC-MS analytical workflow for this compound.
Caption: LC-MS analytical workflow for this compound.
Caption: Predicted EI fragmentation pathway for this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS are suitable techniques for the analysis of this compound, with the optimal choice depending on the specific analytical goal.
-
For structural confirmation and identification , GC-MS with Electron Ionization (EI) is highly recommended due to the detailed fragmentation patterns it provides, which can be compared against spectral libraries.
-
For quantitative analysis , especially at trace levels in complex matrices, LC-MS/MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) offers superior sensitivity and selectivity. The soft ionization minimizes fragmentation, maximizing the signal of the molecular ion for quantification.
-
Method development should carefully consider the solvent used for sample preparation to ensure compatibility with the chosen chromatographic technique. For GC-MS, volatile solvents are required, while for LC-MS, solvents miscible with the mobile phase are necessary.
It is recommended that for definitive structural elucidation, high-resolution mass spectrometry (HRMS) be employed to obtain accurate mass measurements of the molecular ion and fragment ions, which can confirm the elemental composition.
References
A Comparative Guide to the Reactivity of 1-Benzyloxy-4-bromo-2-chlorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. The choice of haloarene substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 1-Benzyloxy-4-bromo-2-chlorobenzene with other haloarenes in common palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.
Executive Summary
This compound offers two distinct reactive sites for cross-coupling reactions: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. The inherent difference in the bond dissociation energies of these carbon-halogen bonds allows for selective functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily due to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step.[1][2] Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond, enabling chemoselective cross-coupling at the C4 position.
Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reactivity of the haloarene is a key factor in the efficiency of this reaction. The data presented below, compiled from studies on analogous dihaloarene systems, illustrates the preferential reactivity of the C-Br bond over the C-Cl bond.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 25 | 58 |
| 1-Bromo-3-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Good yields (selective for one Cl)[3] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / tBuOK | tBuOK | - | - | - | 71.1 (conversion)[4] |
Note: The data presented in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization. Yields are for the selective coupling at the more reactive halogen center.
Comparative Analysis of Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the haloarene is dependent on the nature of the halogen. The C-Br bond's greater propensity for oxidative addition allows for selective amination at this position in dihaloarenes.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Morpholine | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 0.08 | 90 |
| 2-Chlorotoluene | Morpholine | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Toluene | 100 | 0.42 | 94 |
| 4-Chloroanisole | Morpholine | [Pd(IPr)Cl₂(AN)] | - | - | - | - | 98 |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 24 | 95 |
| 2-Bromotoluene | Morpholine | [NHC-Pd(allyl)Cl] | NaOtBu | Dioxane | 100 | 0.08 | 99 |
Note: This table presents data from various studies on analogous haloarenes to illustrate reactivity trends. Reaction conditions and yields for this compound may vary.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling of a Bromo-Chloro-Arene
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the C-Br bond of a bromo-chloro-arene.
Materials:
-
Bromo-chloro-arene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-chloro-arene, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Selective Buchwald-Hartwig Amination of a Bromo-Chloro-Arene
This protocol provides a general method for the selective amination at the C-Br bond of a bromo-chloro-arene.
Materials:
-
Bromo-chloro-arene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-chloro-arene, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the amine (if liquid) or a solution of the amine in toluene.
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a selective Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the differential reactivity of its carbon-halogen bonds. The C-Br bond is the more labile and will preferentially undergo oxidative addition, allowing for selective functionalization at the C4 position. This guide provides a framework for researchers to develop synthetic strategies that leverage this inherent reactivity, supported by comparative data from analogous systems and detailed experimental protocols. The choice of ligands, bases, and reaction conditions remains crucial for optimizing yields and selectivity in any specific application.
References
A Researcher's Guide to Alternatives for 1-Benzyloxy-4-bromo-2-chlorobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical agents and novel materials, the choice of building blocks is a critical determinant of a synthetic route's efficiency and success. 1-Benzyloxy-4-bromo-2-chlorobenzene is a valuable trifunctional reagent, offering a protected phenol and two distinct halogen atoms (Br and Cl) for sequential, site-selective functionalization. However, optimizing reaction yields, modulating reactivity, or adapting to different deprotection strategies often necessitates considering alternative reagents.
This guide provides an objective comparison of this compound with key alternatives, focusing on how modifications to the leaving group and the phenolic protecting group impact performance in common cross-coupling reactions. The comparisons are supported by experimental data from analogous systems to inform reagent selection in your synthetic endeavors.
Comparative Analysis: Leaving Group Reactivity
The primary sites for functionalization on the this compound scaffold are the C-Br and C-Cl bonds, typically via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 4-position. Alternatives focus on replacing the bromine atom to modulate this reactivity. The established reactivity trend for aryl halides and pseudohalides in oxidative addition to a Pd(0) center is generally: I > Br ≈ OTf >> Cl .[1]
Key Alternatives at the 4-Position:
-
Iodo-analogue (1-Benzyloxy-4-iodo-2-chlorobenzene): Offers the highest reactivity. The weaker Carbon-Iodine bond facilitates faster oxidative addition, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and typically providing higher yields compared to the bromo-analogue.[2]
-
Triflate-analogue (4-Benzyloxy-3-chlorophenyl trifluoromethanesulfonate): Aryl triflates (OTf) are excellent leaving groups with reactivity often comparable to or slightly less than aryl bromides.[1] Their selection can be advantageous in specific ligand/solvent systems and they can offer different selectivity profiles in molecules with multiple potential coupling sites.[3]
The following tables summarize quantitative data from the literature for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on structurally similar aryl halides and triflates, illustrating the expected performance trends.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
(Data is illustrative, based on reactions of phenylboronic acid with 4-substituted anisoles or related compounds to demonstrate reactivity trends.)
| Substrate (Analogous to) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | 4 | 100 | >99 | [4] |
| 4-Bromoanisole | 24 | 100 | 95 | [5][6] |
| 4-Chlorophenyl Triflate | 1 | 25 (RT) | 98 | [7][8] |
Table 2: Comparative Performance in Sonogashira Coupling
(Data is illustrative, based on reactions of terminal alkynes with various aryl halides.)
| Substrate Type | Coupling Partner | Conditions | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Pd/Cu, THF/DMA, 80°C | 60-75 | [9] |
| Aryl Bromide | Phenylacetylene | Pd/Cu, Amine Base | Good to Excellent | [10] |
| Aryl Bromide | Terminal Alkyne | Pd(dba)₂/XPhos, Base | 94 |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
(Data is illustrative, based on reactions of morpholine with various aryl halides.)
| Substrate Type | Amine | Conditions | Yield (%) | Reference |
| Aryl Iodide | Primary/Secondary Amine | Pd-catalyzed | Generally High | [11] |
| Aryl Bromide | Morpholine | (NHC)Pd(allyl)Cl catalyst | Good to Excellent | [12] |
| Aryl Chloride | Morpholine | Pd(dba)₂/XPhos, NaOtBu | 94 |
Comparative Analysis: Protecting Group Strategy
The benzyloxy (Bn) group is a robust protecting group for the phenolic oxygen, stable to a wide range of conditions but typically requiring harsh deprotection methods like catalytic hydrogenation (H₂/Pd) or strong acid. The choice of protecting group can influence the electronic properties of the substrate and dictates the downstream deprotection strategy.
-
Methoxy (Anisole) Analogue: If the free phenol is not the final target, using the methoxy-analogue (e.g., 4-bromo-2-chloroanisole) is the most straightforward and atom-economical choice. It is stable to most reaction conditions.
-
Labile Protecting Groups (e.g., Methoxymethyl 'MOM' ether): For syntheses requiring mild deprotection, alternatives like the MOM ether are superior. MOM ethers are stable to the basic conditions of many cross-coupling reactions but are readily cleaved under acidic conditions (e.g., HCl in THF/water) that would not affect the rest of the molecule.
Experimental Protocols
The following are representative protocols for key cross-coupling reactions, adapted from literature procedures for analogous substrates. Researchers should optimize conditions for their specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.[13]
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable solvent (e.g., n-propanol, dioxane, or toluene).
-
Reagent Addition: Stir the mixture for 15 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%), and an aqueous solution of base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the biphasic mixture to reflux (typically 80-110°C) under a nitrogen atmosphere for 1-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed coupling of an aryl halide with a terminal alkyne.[10]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Add the terminal alkyne (1.1-1.5 equiv.) dropwise. Stir the mixture at room temperature or with gentle heating (25-60°C) for 2-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of an amine with an aryl halide.
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, charge the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 5-10 minutes.
-
Reaction: Add the amine (1.2-1.5 equiv.) to the mixture. Seal the tube and heat with vigorous stirring (typically 80-110°C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles and logical workflows relevant to the discussed syntheses.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logic diagram for selecting an alternative reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. www1.udel.edu [www1.udel.edu]
HPLC analysis of 1-Benzyloxy-4-bromo-2-chlorobenzene purity
A comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-Benzyloxy-4-bromo-2-chlorobenzene is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of two distinct reversed-phase HPLC methods, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.
Comparative Analysis of HPLC Methods
The purity of this compound, a key intermediate in organic synthesis, is critical for ensuring the quality and safety of downstream products.[1][2] HPLC is a precise and widely used technique for this purpose. This guide compares two reversed-phase HPLC methods, Method A and Method B, which utilize different organic modifiers in the mobile phase—acetonitrile and methanol, respectively. The choice of organic modifier can significantly impact selectivity, resolution, and run time.
Potential Impurities:
The primary synthesis route for this compound involves the reaction of 4-Bromo-2-chlorophenol with Benzyl bromide.[3] Therefore, these two starting materials are considered potential process-related impurities. Additionally, isomeric impurities, such as those with different substitution patterns on the benzene ring, could also be present.
Data Summary:
The following table summarizes the hypothetical results obtained from the analysis of a batch of this compound using the two proposed HPLC methods. The data includes retention times, peak areas, and the calculated purity of the main component, as well as the resolution of key potential impurities.
| Parameter | HPLC Method A (Acetonitrile-based) | HPLC Method B (Methanol-based) |
| Retention Time (min) | ||
| 4-Bromo-2-chlorophenol | 3.52 | 4.15 |
| Benzyl bromide | 5.18 | 6.02 |
| This compound | 10.24 | 12.88 |
| Peak Area (%) | ||
| 4-Bromo-2-chlorophenol | 0.15 | 0.16 |
| Benzyl bromide | 0.08 | 0.09 |
| This compound | 99.75 | 99.73 |
| Other Impurities | 0.02 | 0.02 |
| Resolution (Rs) | ||
| Benzyl bromide / 4-Bromo-2-chlorophenol | 4.8 | 5.1 |
| This compound / Benzyl bromide | 12.5 | 14.2 |
| Purity (%) | 99.75 | 99.73 |
Experimental Workflow
The logical workflow for the is depicted in the diagram below. This process includes sample preparation, execution of the two distinct HPLC methods, data acquisition, and subsequent analysis and comparison.
Caption: Workflow for HPLC purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the two comparative HPLC analyses are provided below. These protocols are based on common practices for the analysis of halogenated aromatic compounds.[4][5][6]
HPLC Method A: Acetonitrile-Based Mobile Phase
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
HPLC Method B: Methanol-Based Mobile Phase
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
Gradient Program:
-
0-2 min: 70% B
-
2-18 min: 70% to 95% B
-
18-22 min: 95% B
-
22-24 min: 95% to 70% B
-
24-30 min: 70% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Given the benzylic ether structure, thermal stability would need to be assessed to avoid degradation in the injector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the main component and help identify and quantify impurities if their signals are resolved from the main component and present at sufficient concentration (typically >0.1%).
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of highly pure crystalline substances by analyzing the melting endotherm.
The choice of an alternative or complementary technique would depend on the specific impurities of interest and the required level of sensitivity. For routine quality control, a validated HPLC method as described is generally sufficient and highly reliable.
References
- 1. theclinivex.com [theclinivex.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to the Kinetic Analysis of Reactions Involving Substituted Benzyl Bromides
For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount for predicting reaction outcomes, optimizing conditions, and elucidating mechanisms. This guide provides a comparative analysis of reactions involving substituted benzyl bromides, focusing on the kinetic data that helps differentiate between nucleophilic substitution mechanisms (SN1 and SN2).
The reactivity of substituted benzyl bromides is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can profoundly influence the reaction pathway, often leading to a shift between a unimolecular (SN1) and a bimolecular (SN2) mechanism. Kinetic analysis, particularly through the lens of the Hammett equation, provides a powerful quantitative tool to explore these mechanistic nuances.
Unraveling the Reaction Pathways: SN1 vs. SN2 Mechanisms
Nucleophilic substitution reactions of benzyl bromides can proceed through two primary pathways: SN1 and SN2. The predominant mechanism is dictated by the stability of the carbocation intermediate that would be formed in an SN1 pathway.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step involves the departure of the leaving group (Br⁻) to form a resonance-stabilized benzylic carbocation.[1][2] This intermediate is then rapidly attacked by a nucleophile. Electron-donating groups (EDGs) on the benzene ring stabilize this carbocation, thereby accelerating the SN1 reaction.[3]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group at the same time as the leaving group departs.[4] This pathway is favored when the carbocation is destabilized, which is the case for benzyl bromides with electron-withdrawing groups (EWGs).[3][5]
The stability of the benzylic carbocation is a critical factor. Even though benzyl bromide is a primary halide, the carbocation it forms is exceptionally stable due to resonance, which delocalizes the positive charge across the aromatic ring.[1][6] This makes the SN1 pathway highly accessible for many substituted benzyl bromides.
Experimental Protocols for Kinetic Analysis
The kinetic analysis of these reactions involves measuring the reaction rate, typically by monitoring the change in concentration of a reactant or product over time.
General Kinetic Method: Solvolysis
Solvolysis is a common reaction studied for benzyl bromides, where the solvent acts as the nucleophile. The rate constants for the solvolysis of substituted benzyl bromides are determined by monitoring the reaction progress.
Detailed Protocol for Conductometric Measurement:
-
Preparation of Solvent: A common solvent system is an 80% ethanol-water mixture (v/v).[5] This is prepared by mixing the appropriate volumes of absolute ethanol and deionized water.
-
Thermostatting: The reaction vessel, containing the solvent, is placed in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C) throughout the experiment.[5]
-
Conductivity Measurement Setup: A conductivity cell connected to a conductometer is immersed in the solvent.[5] The system is allowed to equilibrate thermally.
-
Initiation of Reaction: A small, accurately known amount of the substituted benzyl bromide is dissolved in a small volume of the solvent and quickly added to the reaction vessel with vigorous stirring to ensure rapid mixing. The concentration is typically low to ensure first-order kinetics.
-
Data Acquisition: The change in conductivity of the solution is recorded over time. The reaction produces HBr (in aqueous ethanol), which ionizes and increases the conductivity of the solution. The data acquisition can be automated using a PC-DAQ board.[5]
-
Rate Constant Calculation: The first-order rate constant (k) is calculated from the conductivity-time data. The reaction is followed for several half-lives, and the rate constant is typically determined from the slope of a plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. At least two runs are averaged to ensure reproducibility.[5]
Other techniques such as HPLC and UV-Vis spectroscopy can also be employed to monitor the reaction progress, particularly for slower reactions or when multiple products are formed.[7]
Comparative Kinetic Data
The effect of substituents on the reaction rate is a key indicator of the underlying mechanism. The following table summarizes representative rate constants for the solvolysis of various substituted benzyl bromides.
Table 1: First-Order Rate Constants (k) for Solvolysis of Substituted Benzyl Bromides (X-C₆H₄CH₂Br) in 80% (v/v) Ethanol at 25 °C
| Substituent (X) | σ⁺ Value | Rate Constant, k (s⁻¹) | log(k/k₀) |
| 4-OCH₃ | -0.78 | 1.15 x 10⁻² | 2.58 |
| 4-CH₃ | -0.31 | 1.05 x 10⁻³ | 1.54 |
| 3-CH₃ | -0.07 | 4.80 x 10⁻⁵ | -0.80 |
| H | 0.00 | 3.00 x 10⁻⁵ | 0.00 |
| 4-Cl | 0.11 | 1.80 x 10⁻⁵ | -0.22 |
| 3-Cl | 0.37 | 5.50 x 10⁻⁶ | -0.74 |
| 3-NO₂ | 0.67 | 1.60 x 10⁻⁶ | -1.27 |
| 4-NO₂ | 0.79 | 1.10 x 10⁻⁶ | -1.44 |
Data compiled and adapted from Hrčak - Srce.[8] The unsubstituted benzyl bromide (X=H) is taken as the reference (k₀). The σ⁺ values are used for para-substituents capable of direct resonance stabilization.
The Hammett Equation: A Quantitative Tool for Mechanistic Insight
The Hammett equation provides a linear free-energy relationship that correlates reaction rates with substituent effects:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. For reactions involving the formation of a positive charge adjacent to the benzene ring, the σ⁺ scale is often used, as it accounts for through-resonance stabilization.[3]
A plot of log(k/k₀) versus σ (or σ⁺) is known as a Hammett plot. The value of ρ provides significant mechanistic information:
-
Large, negative ρ: Indicates a buildup of positive charge in the transition state, as the reaction is strongly accelerated by electron-donating groups. This is characteristic of an SN1 mechanism.[3]
-
Small ρ value (positive or negative): Suggests little change in charge at the reaction center in the transition state, which is more consistent with an SN2 mechanism.
For the solvolysis of benzyl bromides, the Hammett plot is often not a single straight line. It shows a downward curvature or a break, which is compelling evidence for a change in mechanism.[3][7] For substrates with electron-donating groups, the plot is steep (large negative ρ), consistent with an SN1 mechanism. As substituents become more electron-withdrawing, the plot becomes less steep, indicating a shift towards an SN2 mechanism.[3][5]
References
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.viu.ca [web.viu.ca]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
Navigating Synthetic Pathways: A Comparative Guide to the Efficacy of Bromo-chlorobenzene Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall yield. Bromo-chlorobenzene derivatives, serving as versatile bifunctional building blocks, offer a unique platform for sequential and site-selective functionalization. This guide provides a comprehensive comparison of the efficacy of ortho-, meta-, and para-bromo-chlorobenzene isomers in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The information presented herein is supported by experimental data to inform synthetic strategy and reaction design.
The utility of bromo-chlorobenzene derivatives in synthetic chemistry is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of Aryl-I > Aryl-Br > Aryl-Cl. This inherent difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. When employing bromo-chlorobenzene isomers, the reaction can be tuned to selectively couple at the more reactive C-Br position.
Comparative Efficacy in Suzuki-Miyaura Coupling
While a direct comparative study of the three bromo-chlorobenzene isomers under identical Suzuki-Miyaura conditions is not extensively documented in a single source, the relative reactivity can be inferred from studies on related dihalogenated benzenes and general principles of steric and electronic effects. Generally, the electronic nature of the substituents and steric hindrance play a significant role. For disubstituted benzenes, a general trend in reactivity is often observed where the para-isomer exhibits the highest reactivity, followed by the meta-isomer, with the ortho-isomer being the least reactive due to steric hindrance.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 (mono-coupled) |
| m-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 (mono-coupled) |
| o-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (mono-coupled) |
Note: The data in this table is illustrative for the mono-coupling of dibromobenzenes and serves as a proxy for the expected reactivity trend of bromo-chlorobenzene isomers.
Experimental Protocol: Suzuki-Miyaura Coupling of p-Bromo-chlorobenzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of para-bromo-chlorobenzene with phenylboronic acid.
Materials:
-
p-Bromo-chlorobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add p-bromo-chlorobenzene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. The selective coupling at the C-Br bond of bromo-chlorobenzene derivatives is readily achievable.
Comparative Efficacy in Sonogashira Coupling
Similar to the Suzuki-Miyaura coupling, the reactivity of bromo-chlorobenzene isomers in the Sonogashira reaction is influenced by steric and electronic factors. The general trend of para > meta > ortho is expected to hold.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | 93 |
| 1-Bromo-3-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | 90 |
| 1-Bromo-2-chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 82 |
Note: The data in this table is representative and compiled from various sources on Sonogashira couplings of haloarenes.
Experimental Protocol: Sonogashira Coupling of m-Bromo-chlorobenzene
This protocol outlines a general procedure for the Sonogashira coupling of meta-bromo-chlorobenzene with phenylacetylene.
Materials:
-
m-Bromo-chlorobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add m-bromo-chlorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 65°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines. The selective amination of the C-Br bond in bromo-chlorobenzene derivatives is a key synthetic strategy.
Comparative Efficacy in Buchwald-Hartwig Amination
The steric environment around the C-Br bond significantly impacts the efficiency of the Buchwald-Hartwig amination. Consequently, the ortho-isomer is generally the most challenging substrate due to steric hindrance from the adjacent chlorine atom, which can impede the approach of the bulky catalyst and the amine. The para-isomer is typically the most reactive, followed by the meta-isomer.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 1-Bromo-3-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 91 |
| 1-Bromo-2-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 78 |
Note: The data in this table is representative and based on typical conditions for Buchwald-Hartwig amination of dihaloarenes.
Experimental Protocol: Buchwald-Hartwig Amination of o-Bromo-chlorobenzene
This protocol provides a general method for the Buchwald-Hartwig amination of ortho-bromo-chlorobenzene with morpholine.[1]
Materials:
-
o-Bromo-chlorobenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by o-bromo-chlorobenzene and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The comparative efficacy of bromo-chlorobenzene derivatives in palladium-catalyzed cross-coupling reactions is a nuanced interplay of the inherent reactivity of the C-Br bond and the steric and electronic effects imposed by the position of the chloro substituent. For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the C-Br bond can be selectively functionalized with high efficiency. A general reactivity trend of para > meta > ortho is observed, primarily due to the increasing steric hindrance closer to the reaction center. This guide provides researchers with the foundational knowledge, comparative data, and detailed protocols necessary to effectively utilize bromo-chlorobenzene derivatives in the synthesis of complex molecules, thereby enabling more efficient and predictable synthetic routes in drug discovery and development.
References
A Comparative Guide to the Structural Analysis of Halogenated Aromatic Ethers
For Researchers, Scientists, and Drug Development Professionals
Halogenated aromatic ethers are a class of compounds with significant relevance in pharmaceuticals, materials science, and environmental chemistry. Understanding their precise three-dimensional structure is crucial for predicting their reactivity, biological activity, and intermolecular interactions. This guide provides an objective comparison of three primary techniques for structural analysis—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling—supported by experimental and computational data.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique depends on the specific structural questions being asked, the physical state of the sample, and the level of detail required.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Modeling |
| Sample State | Crystalline Solid | Solution | In Silico (No physical sample) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment, connectivity, through-space proximity of atoms | Optimized 3D geometry, bond parameters, electronic properties |
| Key Strengths | Unambiguous determination of solid-state structure and stereochemistry; precise bond lengths and angles. | Provides detailed information about the structure and dynamics in solution; non-destructive. | Predictive power; allows study of unstable or hypothetical structures; provides insight into electronic properties. |
| Key Limitations | Requires high-quality single crystals; structure may differ from solution or gas phase. | Provides indirect structural information that requires interpretation; can be limited by solubility and sample stability. | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing atomic positions with high precision.
This technique is particularly adept at characterizing non-covalent interactions, such as halogen bonding, which plays a critical role in the supramolecular chemistry of halogenated aromatic ethers.
Case Study: Halogen Bonding in 1,4-Diiodotetrafluorobenzene-Ether Complexes
A study by Reichenbächer et al. investigated the co-crystals of the halogen bond donor 1,4-diiodotetrafluorobenzene with various ether acceptors.[1] The resulting structures reveal key details about the geometry of the C–I···O halogen bond.
Table 1: Experimental X-ray Diffraction Data for 1,4-Diiodotetrafluorobenzene-Ether Complexes [1]
| Complex | I···O Bond Length (Å) | C–I Bond Length (Å) | C–I···O Angle (°) | I···O···I Angle (°) |
| with methyl-tert-butyl ether (MTBE) | 2.970 | 2.085 | 172.4 | 91.6 |
| with tetrahydrofuran (THF) (1:1) | 2.904 | 2.084 | - | 89.4 |
| with tetrahydrofuran (THF) (1:2) | 2.785 / 2.841 | 2.086 / 2.088 | 175.7 / 176.3 | - |
| with dimethyl ether (DME) | 2.883 / 2.930 | 2.083 / 2.081 | - | 108.1 |
Data sourced from Reichenbächer et al. (2024).[1]
The data clearly show the formation of halogen bonds, with I···O distances significantly shorter than the sum of the van der Waals radii (~3.5 Å). The near-linear C–I···O angle is characteristic of strong halogen bonds.
NMR Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule as it exists in solution. For halogenated aromatic ethers, ¹H and ¹³C NMR are standard, while ¹⁹F NMR can be invaluable if fluorinated.
-
Chemical Shifts (δ) : Indicate the electronic environment of a nucleus. Protons on an aromatic ring are typically found between 6.5-8.0 ppm, while those on carbons adjacent to the ether oxygen are shifted downfield to 3.4-4.5 ppm.[2][3]
-
Spin-Spin Coupling (J) : Provides information about through-bond connectivity, helping to establish the substitution pattern on the aromatic ring.
-
Nuclear Overhauser Effect (NOE) : Correlations in NOESY spectra reveal through-space proximity (<5 Å) between nuclei, which is crucial for determining stereochemistry and conformation.
Challenges and Alternatives
Direct NMR analysis of the halogen-bonded complexes described above proved challenging, as the formation of solids at low temperatures required for stabilizing the complexes prevented acquisition of high-quality solution-state spectra. This highlights a key difference from X-ray crystallography: the conditions required to observe a phenomenon in the solid state may not be compatible with solution-state analysis.
However, for stable, soluble halogenated aromatic ethers, NMR is a powerful tool for confirming structure and assessing conformational preferences in solution.
Computational Modeling: Prediction and Insight
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods. It allows for the calculation of optimized molecular geometries, bond energies, and electronic properties in silico.
This is especially useful for:
-
Predicting the structure of molecules that are difficult to synthesize or crystallize.
-
Understanding the nature of intermolecular interactions, such as halogen bonds, by analyzing electrostatic potentials and orbital interactions.
-
Comparing the relative energies of different conformers.
Illustrative Data: DFT Calculations on 4-Bromoanisole
To illustrate the data obtained from computational modeling, the geometry of 4-bromoanisole was optimized using DFT. The calculated bond lengths and angles can be compared to typical experimental values.
Table 2: Comparison of Experimental and Calculated Structural Parameters for Anisole Derivatives
| Parameter | Method | C(ar)-O Bond (Å) | O-C(Me) Bond (Å) | C-Br Bond (Å) | C-O-C Angle (°) |
| Anisole | Experimental (Microwave) | 1.399 | 1.433 | - | 113.8 |
| 4-Bromoanilinium Perchlorate | Experimental (X-ray) | - | - | 1.898 | - |
| 4-Bromoanisole | Calculated (DFT/B3LYP) | 1.366 | 1.421 | 1.916 | 118.4 |
Experimental data from various sources.[4][5] Calculated data for 4-bromoanisole provides a representative example.
The calculated values are in good agreement with experimental data, demonstrating the utility of DFT for predicting the geometries of halogenated aromatic ethers.
Experimental Protocols
Single-Crystal X-ray Diffraction Protocol (Adapted from Reichenbächer et al.[1])
-
Crystal Growth : Co-crystallization of the halogenated aromatic ether and the acceptor molecule is performed by dissolving them in an appropriate solvent (e.g., n-pentane) in a specific stoichiometric ratio (e.g., 1:1 or 1:2). Single crystals are obtained by slow cooling of the solution to low temperatures (e.g., -80 °C) in an inert atmosphere.
-
Data Collection : A suitable single crystal is selected and mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement : The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize atomic coordinates, and thermal parameters.
-
Data Analysis : The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions and crystal packing.
General Protocol for Solution-State NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][6] The choice of solvent should be based on sample solubility and minimal interference with analyte signals.[2]
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired using a 90° pulse and an appropriate relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between scans.
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required, and a longer experiment time is needed compared to ¹H NMR.
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Spectral Analysis : Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) can be performed to establish detailed connectivity and spatial relationships.
General Protocol for Computational Modeling (DFT)
-
Structure Building : An initial 3D structure of the halogenated aromatic ether is built using molecular modeling software.
-
Method Selection : A computational method and basis set are chosen. For organic molecules, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost.
-
Geometry Optimization : An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the optimized geometry). A frequency calculation is then run to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation : Once the geometry is optimized, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and the molecular electrostatic potential (MESP).
-
Data Analysis : The calculated parameters are analyzed and compared with available experimental data to validate the computational model. The MESP can be visualized to identify regions of positive (electron-poor) and negative (electron-rich) potential, providing insight into intermolecular interactions like halogen bonding.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
Proper Disposal of 1-Benzyloxy-4-bromo-2-chlorobenzene: A Step-by-Step Guide
The proper disposal of 1-Benzyloxy-4-bromo-2-chlorobenzene, a halogenated aromatic ether, is crucial for ensuring laboratory safety and environmental protection. This compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1][2] The following guide provides detailed procedures for its safe handling and disposal, based on established protocols for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3]
Summary of Chemical Safety and Disposal Information
| Property | Information |
| Chemical Type | Halogenated Organic Compound (contains bromine and chlorine).[4] |
| Physical Form | Likely a solid, similar to related compounds like 1-Bromo-4-chlorobenzene which is a white solid.[3] |
| Primary Hazards | May cause skin and eye irritation.[2][3] Harmful if swallowed or inhaled.[3] May cause respiratory irritation.[2][3] |
| Incompatible Materials | Strong oxidizing agents.[1][3] Do not mix with acids, bases, or non-halogenated organic waste.[5][6] |
| Spill Cleanup | Absorb spills with inert material (e.g., sand, vermiculite), collect in a suitable, sealed container for disposal.[1][2] Ensure adequate ventilation.[2] |
| Container for Waste | Use a designated, properly labeled, and sealable hazardous waste container.[6][7] The container must be compatible with the chemical.[8] |
| Disposal Method | Must be disposed of as hazardous waste through an approved waste disposal facility.[1][3] Do not dispose of down the drain or in regular trash.[9][10] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal
1. Waste Segregation and Collection:
-
Designate a specific waste container for halogenated organic solids or solutions.[4][11] This is critical as mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[11][12]
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.[8]
-
Affix a hazardous waste label to the container before adding any waste.[6] The label must clearly state "Hazardous Waste," list all chemical constituents (including this compound), and note the approximate concentrations or quantities.[6]
2. Transferring the Chemical Waste:
-
Working in a fume hood, carefully transfer the solid this compound waste into the designated container using a scoop or spatula.
-
If dealing with a solution, use a funnel to pour the liquid waste into the appropriate halogenated solvent waste container.
-
Avoid creating dust if the material is a fine powder.[3]
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[6][7]
3. Decontamination of Empty Containers:
-
Any container that held this compound must be decontaminated before being discarded or reused.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste in the halogenated waste stream.[10]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10] After thorough rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[6]
4. Storage and Disposal:
-
Keep the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[7] This area should be well-ventilated and away from incompatible materials.
-
Once the container is full or if the waste has been stored for a period approaching your institution's limit (often 60-90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 7. ethz.ch [ethz.ch]
- 8. ptb.de [ptb.de]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Lab Waste - Environmental Management - Missouri State [missouristate.edu]
Personal protective equipment for handling 1-Benzyloxy-4-bromo-2-chlorobenzene
Essential Safety and Handling Guide for 1-Benzyloxy-4-bromo-2-chlorobenzene
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Potential Hazards
Based on data from similar compounds like 4-bromochlorobenzene and 2-bromochlorobenzene, this compound is presumed to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed or Inhaled. [1]
In case of fire, hazardous combustion products may include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes.[4] A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against incidental splashes of halogenated and aromatic hydrocarbons.[5] For prolonged contact or immersion, Viton or Silver Shield gloves offer superior resistance.[4] Always check glove compatibility charts. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against spills.[5] For larger-scale work or where significant splashing is possible, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toed Shoes | Impervious, closed-toed shoes are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and regulatory compliance.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Personal Protective Equipment (PPE): Before entering the laboratory, don all required PPE as outlined in the table above.
-
Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, fire extinguisher, and spill kit.
-
Documentation: Review the safety data sheets for similar chemicals to be fully aware of the potential hazards.[1][2]
2. Handling:
-
Transport: When moving the chemical, keep it in a sealed, labeled, and shatter-resistant secondary container.
-
Weighing and Transfer: All weighing and transfer operations should be conducted inside a certified chemical fume hood to minimize inhalation exposure. Use a static-control weighing pan if the material is a fine powder.
-
Reaction Setup: Set up experiments in a way that minimizes the risk of spills and allows for quick control in case of an unexpected reaction.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[6]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
4. Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated solids, solutions, and disposable labware, must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[3]
-
Container Management: Keep waste containers closed except when adding waste. Do not mix with other types of waste.[3]
-
Disposal Method: Dispose of waste through your institution's environmental health and safety office. All disposal practices must adhere to local, state, and federal regulations.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
